VT107
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(1S)-1-(6-aminopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O/c1-15(22-6-3-7-23(29)31-22)30-24(32)18-10-13-21-17(14-18)4-2-5-20(21)16-8-11-19(12-9-16)25(26,27)28/h2-15H,1H3,(H2,29,31)(H,30,32)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEXKSHQMHIUFP-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of VT107: A Pan-TEAD Auto-Palmitoylation Inhibitor Targeting the Hippo Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. VT107 is a potent, orally active, small-molecule inhibitor that targets the Hippo pathway by preventing the auto-palmitoylation of TEAD proteins, a critical step for their interaction with YAP and TAZ. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the Hippo pathway, and presenting key preclinical data and experimental methodologies.
The Hippo Pathway and the Role of TEAD Auto-Palmitoylation
The core of the Hippo pathway consists of a kinase cascade involving MST1/2 and LATS1/2. When the pathway is active, LATS1/2 phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation. In many cancers, particularly those with mutations in the upstream Hippo pathway component NF2 (Neurofibromatosis type 2), this kinase cascade is inactivated, resulting in the constitutive nuclear localization of YAP and TAZ.[1][2]
Nuclear YAP and TAZ lack DNA-binding domains and rely on partnering with transcription factors, primarily the TEAD family (TEAD1-4), to regulate gene expression.[3] A crucial post-translational modification for the function of TEADs is S-palmitoylation, where a palmitate molecule is covalently attached to a conserved cysteine residue within a central lipid-binding pocket of the TEAD protein.[4][5] This process, known as auto-palmitoylation, is essential for the stable interaction between TEADs and YAP/TAZ.[5] By occupying this lipid-binding pocket, inhibitors can allosterically prevent the YAP/TAZ-TEAD interaction and suppress their oncogenic transcriptional program.
This compound: A Pan-TEAD Auto-Palmitoylation Inhibitor
This compound is a potent and selective small-molecule inhibitor of all four TEAD homologs (pan-TEAD).[6][7] It functions by binding to the central lipid-binding pocket of TEAD proteins, thereby preventing their auto-palmitoylation.[6] This inhibition allosterically disrupts the interaction between TEADs and the transcriptional co-activators YAP and TAZ.[6][8] As a result, the YAP/TAZ-TEAD-driven transcriptional program responsible for cell proliferation and survival is suppressed.
Biochemical and Cellular Activity
This compound has demonstrated potent inhibition of YAP/TAZ-TEAD-dependent transcription in cellular assays.[9] The primary mechanism is the disruption of TEAD auto-palmitoylation, which has been shown for multiple TEAD family members.
| Parameter | Value | Assay | Reference |
| IC50 | 4.93 nM | YAP Reporter Assay | [9] |
Table 1: In Vitro Potency of this compound
Preclinical studies have shown that this compound effectively inhibits the auto-palmitoylation of endogenous TEAD1, TEAD3, and TEAD4 in cells.[6] Notably, it is most potent at blocking the palmitoylation of TEAD4.[6] Treatment with this compound leads to a decrease in palmitoylated TEADs and a corresponding increase in their unpalmitoylated forms.[3][6] This directly translates to the disruption of the YAP/TAZ-TEAD protein-protein interaction in cells with hyperactive Hippo signaling, such as NF2-mutant mesothelioma cell lines.[6]
| TEAD Homolog | Effect of this compound | Cell Line | Reference |
| TEAD1 | Inhibition of palmitoylation | HEK293T | [6] |
| TEAD3 | Inhibition of palmitoylation | HEK293T | [6] |
| TEAD4 | Potent inhibition of palmitoylation | HEK293T | [6] |
Table 2: this compound Activity on TEAD Homologs
Experimental Protocols
Cell-Based TEAD Palmitoylation Assay
This assay is designed to measure the effect of compounds on the auto-palmitoylation of TEAD proteins in a cellular context.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are transfected with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 using a suitable transfection reagent.
-
Compound Treatment and Metabolic Labeling: After 24 hours, the culture medium is replaced with fresh medium containing the alkyne analog of palmitic acid (e.g., 17-octadecynoic acid) and the test compound (e.g., this compound at various concentrations) or DMSO as a vehicle control. Cells are incubated for an additional 4-20 hours.
-
Cell Lysis and Immunoprecipitation: Cells are harvested and lysed in a buffer containing protease inhibitors. The cell lysates are clarified by centrifugation. MYC-tagged TEAD proteins are immunoprecipitated from the lysates using an anti-MYC antibody conjugated to agarose beads.
-
Click Chemistry Reaction: The immunoprecipitated TEAD proteins are washed and then subjected to a click chemistry reaction with an azide-biotin tag. This reaction links biotin to the alkyne-palmitate-labeled TEAD proteins.
-
Immunoblotting: The samples are resolved by SDS-PAGE and transferred to a nitrocellulose membrane. The biotin-labeled (palmitoylated) TEAD proteins are detected by immunoblotting with streptavidin-HRP. Total TEAD protein levels are assessed by immunoblotting with an anti-MYC antibody.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is used to assess the ability of this compound to disrupt the interaction between endogenous YAP/TAZ and TEAD proteins.
Methodology:
-
Cell Culture and Treatment: A suitable cell line with active YAP/TAZ signaling (e.g., NF2-mutant NCI-H2373 mesothelioma cells) is cultured to approximately 80% confluency. Cells are treated with the test compound (e.g., this compound) or DMSO for a specified duration (e.g., 4 or 24 hours).
-
Cell Lysis: Cells are washed with cold PBS and lysed in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose beads. A portion of the lysate is saved as the input control. The pre-cleared lysates are then incubated with an antibody specific for the target TEAD homolog (e.g., anti-TEAD1 or anti-TEAD4) or a control IgG overnight at 4°C with gentle rotation. Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed multiple times with Co-IP lysis buffer to remove non-specific binding proteins. The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Immunoblotting: The input and immunoprecipitated samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is immunoblotted with antibodies against YAP, TAZ, and the immunoprecipitated TEAD homolog to detect the co-precipitated proteins.
Preclinical Efficacy and Clinical Context
This compound has demonstrated potent anti-proliferative activity in cancer cell lines with NF2 mutations, which are known to have hyperactivated YAP/TAZ signaling.[4][6] This selectivity highlights the dependence of these tumors on the YAP/TAZ-TEAD transcriptional axis.
While this compound is a critical tool compound for preclinical research, a closely related pan-TEAD auto-palmitoylation inhibitor from Vivace Therapeutics, VT3989, has advanced into clinical development. The first-in-human Phase 1/2 clinical trial (NCT04665206) of VT3989 is evaluating its safety and efficacy in patients with advanced solid tumors, with a focus on malignant mesothelioma and other tumors harboring NF2 mutations.[9][10] Initial results from this trial have shown that VT3989 is well-tolerated and demonstrates durable antitumor responses in this patient population.[5]
Conclusion
This compound is a potent pan-TEAD auto-palmitoylation inhibitor that effectively disrupts the oncogenic YAP/TAZ-TEAD transcriptional program. Its mechanism of action is well-characterized, involving the allosteric inhibition of the YAP/TAZ-TEAD interaction by preventing a critical post-translational modification on TEAD proteins. The preclinical data for this compound and the promising early clinical results for the related compound VT3989 validate the inhibition of TEAD auto-palmitoylation as a promising therapeutic strategy for cancers driven by dysregulated Hippo signaling. This technical guide provides a foundational understanding of this compound's mechanism for researchers and drug developers working to target this critical cancer pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AACR: YAP/TEAD inhibitor VT3989 is well tolerated and shows antitumor activity in advanced mesothelioma and NF2-mutant cancers | MD Anderson Cancer Center [mdanderson.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Vivace Therapeutics reports positive results for NF2 tumour drug [clinicaltrialsarena.com]
- 10. onclive.com [onclive.com]
The Role of VT107 in TEAD Palmitoylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VT107, a potent and orally active small molecule inhibitor of TEA Domain (TEAD) transcription factors. Central to its mechanism is the inhibition of TEAD auto-palmitoylation, a critical post-translational modification that governs the transcriptional activity of the Hippo pathway. This document will detail the function of this compound, present quantitative data on its activity, outline key experimental protocols for its characterization, and visualize its mechanism of action and experimental workflows.
Introduction to TEAD Palmitoylation and the Hippo Pathway
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in various cancers. The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis.
A key regulatory step for TEAD activity is auto-palmitoylation, a process where a palmitate molecule is covalently attached to a conserved cysteine residue within the TEAD protein. This modification is essential for the stable interaction between TEAD and YAP/TAZ.[1][2][3] Inhibition of TEAD palmitoylation presents a promising therapeutic strategy to disrupt the oncogenic YAP/TAZ-TEAD transcriptional program.
This compound: A Pan-TEAD Auto-Palmitoylation Inhibitor
This compound is a potent and selective small molecule that functions as a pan-TEAD auto-palmitoylation inhibitor.[4][5] It binds non-covalently to the central hydrophobic pocket of TEAD proteins, the same pocket that binds palmitate.[1] By occupying this pocket, this compound directly prevents the auto-palmitoylation of all four TEAD isoforms.[1][5] This inhibition allosterically disrupts the interaction between TEAD and the transcriptional co-activators YAP and TAZ, thereby suppressing TEAD-mediated gene transcription.[1][2][6]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified in various assays, demonstrating its potent inhibitory effects on TEAD activity and cancer cell proliferation.
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| YAP Reporter Assay | YAP/TAZ-TEAD Transcriptional Activity | HEK293A | IC50 | 4.93 nM | [6][7] |
| Cell Proliferation Assay | Cell Viability | NCI-H2052 (NF2, LATS2 mutant) | IC50 | nanomolar range | [8] |
| Cell Proliferation Assay | Cell Viability | NCI-H226 (NF2-/-) | IC50 | nanomolar range | [8] |
Table 1: In Vitro Potency of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in different cellular assays, highlighting its nanomolar potency in inhibiting TEAD-dependent transcription and the proliferation of Hippo-pathway mutant cancer cells.
| TEAD Isoform | Inhibition of Palmitoylation | Disruption of YAP/TAZ Interaction | Reference |
| TEAD1 | Yes | Yes | [1][4] |
| TEAD2 | Yes | Not explicitly stated, but pan-TEAD activity is noted | [4] |
| TEAD3 | Yes | Not explicitly stated, but pan-TEAD activity is noted | [1][4] |
| TEAD4 | Yes | Yes | [1][4] |
Table 2: Isoform Specificity of this compound. This table details the inhibitory effect of this compound on the palmitoylation of and interaction with different TEAD isoforms, demonstrating its pan-TEAD inhibitory activity.
Mechanism of Action and Signaling Pathway
The mechanism of this compound involves its direct binding to the palmitate-binding pocket of TEAD proteins, leading to the inhibition of auto-palmitoylation and subsequent disruption of the YAP/TAZ-TEAD interaction.
Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound inhibits TEAD auto-palmitoylation, thereby preventing the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex and subsequent gene expression.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound in TEAD palmitoylation.
Cell-Based TEAD Palmitoylation Assay
This assay is used to determine the effect of this compound on the palmitoylation of TEAD isoforms in a cellular context.[1]
Objective: To assess the inhibition of TEAD palmitoylation by this compound in cells.
Materials:
-
HEK293T cells
-
Expression plasmids for MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4
-
Lipofectamine 2000 (or similar transfection reagent)
-
DMEM with 10% FBS
-
Alkyne-palmitate
-
This compound (or other test compounds)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-MYC antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin-HRP
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Transfection: Seed HEK293T cells and transfect them with the respective MYC-TEAD expression plasmids using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with this compound (e.g., at 3 µM) or DMSO and alkyne-palmitate (e.g., at 100 µM) for an overnight incubation.[1]
-
Cell Lysis: Harvest and lyse the cells in lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Immunoprecipitate the MYC-tagged TEAD proteins from the cell lysates using an anti-MYC antibody and protein A/G magnetic beads.
-
Click Chemistry: Perform a click chemistry reaction on the immunoprecipitated proteins to attach a biotin tag to the alkyne-palmitate.
-
Western Blotting: Elute the proteins, separate them by SDS-PAGE, and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with streptavidin-HRP to detect the biotinylated (palmitoylated) TEAD proteins. An anti-MYC antibody can be used to detect the total amount of immunoprecipitated TEAD protein.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound (VT-107) | pan-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 8. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
VT107: A Technical Guide to a Pan-TEAD Auto-Palmitoylation Inhibitor for Cancer Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of VT107, a potent and selective small molecule inhibitor that targets the auto-palmitoylation of TEA Domain (TEAD) transcription factors. By elucidating its mechanism of action, summarizing key preclinical data, and detailing relevant experimental protocols, this guide serves as a comprehensive resource for professionals engaged in oncology research and the development of novel therapeutics targeting the Hippo signaling pathway.
The Hippo-YAP/TAZ-TEAD Signaling Axis: A Core Regulator of Growth and Oncogenesis
The Hippo signaling pathway is a critical evolutionarily conserved cascade that governs organ size, tissue homeostasis, and cell proliferation.[1][2] Its dysregulation is a frequent event in various human cancers. The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2. When the Hippo pathway is active, LATS1/2 kinases phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[3] This phosphorylation leads to their sequestration in the cytoplasm by 14-3-3 proteins, marking them for degradation and preventing their nuclear function.[3]
In many cancers, particularly those with mutations in the Neurofibromatosis type 2 (NF2) gene like malignant mesothelioma, the Hippo kinase cascade is inactivated.[4][5] The NF2 gene encodes Merlin, a tumor suppressor that positively regulates the Hippo pathway.[4] Loss of functional Merlin leads to dephosphorylated, active YAP/TAZ, which then translocate into the nucleus.[1] In the nucleus, YAP/TAZ lack DNA-binding domains and act by binding to transcription factors, predominantly the TEAD family (TEAD1-4), to drive the expression of genes that promote cell proliferation, survival, and migration.[1][3]
TEAD Auto-Palmitoylation: A Prerequisite for Transcriptional Activity
A key post-translational modification essential for TEAD's function is S-palmitoylation—the attachment of the 16-carbon fatty acid palmitate to a conserved cysteine residue.[6][7] TEAD proteins possess an intrinsic enzyme-like ability to catalyze this reaction, a process termed auto-palmitoylation, using palmitoyl-CoA as a substrate.[8][9] The lipid chain of the palmitate inserts into a deep, conserved hydrophobic pocket within the TEAD protein.[6][9] This modification is a critical prerequisite for the physical interaction between TEAD and YAP/TAZ.[10] Blocking this event presents a novel and attractive strategy for inhibiting the oncogenic output of the Hippo pathway.
This compound: Mechanism of Action
This compound is a potent, orally bioavailable, small molecule inhibitor designed to specifically prevent TEAD auto-palmitoylation.[11] It acts as a pan-TEAD inhibitor, effectively blocking the auto-palmitoylation of all four TEAD family members (TEAD1-4).[1][4]
The mechanism of this compound involves its direct binding to the central lipid pocket of TEAD proteins.[4] By occupying this pocket, this compound physically obstructs the entry and binding of palmitoyl-CoA, thereby preventing the auto-palmitoylation reaction. The unpalmitoylated TEAD protein is unable to form a stable, functional complex with YAP/TAZ co-activators.[4] This disruption of the YAP/TAZ-TEAD protein-protein interaction ultimately leads to the suppression of downstream target gene transcription and a halt in cancer cell proliferation.[4][12]
Preclinical Data Summary
This compound has demonstrated potent and selective activity in a range of preclinical models, particularly in cancers characterized by Hippo pathway deficiency.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Assay Type | Cell Line / System | Endpoint | Result | Reference |
| Biochemical Assay | YAP Reporter Assay | IC50 | 4.93 nM | [12][13] |
| Cell Proliferation | NCI-H2052 (Mesothelioma, NF2 mutant) | IC50 | 18 nM | [14] |
| Cell Proliferation | NCI-H226 (Mesothelioma, NF2 deficient) | IC50 | 32 nM | [14] |
| TEAD Palmitoylation | HEK293T cells (overexpressing TEADs) | Inhibition | Potent pan-TEAD inhibition at 3 µM | [4][11] |
Table 2: this compound Pan-TEAD Inhibitory Profile
| TEAD Homologue | Effect of this compound | Observation | Reference |
| TEAD1 | Potent Inhibition | Prevents palmitoylation; disrupts YAP/TAZ interaction. | [4] |
| TEAD2 | Potent Inhibition | Slightly more potent than comparator VT104. | [4] |
| TEAD3 | Potent Inhibition | Decreases levels of palmitoylated TEAD3. | [4][11] |
| TEAD4 | Potent Inhibition | Most potent inhibitor vs. comparators; disrupts YAP/TAZ interaction. | [4][11] |
Key Experimental Methodologies
The following protocols are foundational for evaluating TEAD auto-palmitoylation inhibitors like this compound.
Protocol 1: Cell-Based TEAD Auto-Palmitoylation Assay
This assay directly measures the ability of a compound to inhibit TEAD palmitoylation in a cellular context.[4]
-
Cell Culture and Transfection: Plate HEK293T cells. Transfect with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.
-
Compound Treatment: After 24 hours, treat cells with this compound (e.g., 3 µM) or vehicle control (DMSO) for a specified period (e.g., 20-24 hours).
-
Metabolic Labeling: Co-incubate with a palmitic acid metabolic probe, such as 17-octadecynoic acid (alkyne palmitate).
-
Cell Lysis: Harvest and lyse cells in a suitable buffer containing protease inhibitors.
-
Immunoprecipitation (IP): Incubate cell lysates with an anti-MYC antibody conjugated to beads to pull down the MYC-tagged TEAD proteins.
-
Click Chemistry: Elute the immunoprecipitated TEAD proteins. Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to conjugate a reporter molecule (e.g., biotin-azide) to the alkyne-palmitate incorporated onto TEAD.
-
Detection: Analyze the samples via SDS-PAGE and Western blot using streptavidin-HRP to detect the biotinylated (palmitoylated) TEAD. Total TEAD levels are assessed using an anti-MYC antibody.
Protocol 2: YAP/TAZ-TEAD Co-Immunoprecipitation (Co-IP)
This method is used to determine if an inhibitor disrupts the physical interaction between YAP/TAZ and TEAD proteins.[4]
-
Cell Culture and Treatment: Culture NF2-mutant cells (e.g., NCI-H2373) to approximately 80% confluency. Treat with this compound or vehicle for a set time (e.g., 4 or 24 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate lysates with a specific antibody against an endogenous TEAD isoform (e.g., anti-TEAD1 or anti-TEAD4) pre-bound to protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Detection: Elute the protein complexes from the beads. Analyze the eluate by Western blotting using antibodies against YAP and TAZ to detect co-precipitated proteins. The input and IP samples should also be blotted for the TEAD isoform to confirm successful pulldown. A reduction of YAP/TAZ signal in the this compound-treated IP lane indicates disruption of the interaction.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of this compound in a living organism.[4]
-
Cell Implantation: Subcutaneously implant human mesothelioma cells (e.g., NCI-H226) into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, this compound).
-
Drug Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 5% DMSO + 10% Solutol + 85% D5W). Administer the drug orally (p.o.) daily at a specified dose (e.g., 10 mg/kg).[4][11]
-
Monitoring: Monitor tumor volume and animal body weight twice weekly.
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target gene expression).
Conclusion and Future Outlook
This compound is a highly potent pan-TEAD auto-palmitoylation inhibitor that serves as a valuable tool for investigating Hippo pathway biology and as a promising therapeutic candidate. Its mechanism of action, which involves disrupting the crucial YAP/TAZ-TEAD interaction, has shown significant anti-proliferative effects in preclinical models of cancers with Hippo pathway mutations, especially NF2-deficient mesothelioma. The data strongly supports the continued investigation of TEAD auto-palmitoylation as a key therapeutic node. Future research will likely focus on clinical development, the identification of predictive biomarkers for patient stratification, and the exploration of rational combination therapies to overcome potential resistance mechanisms.[14][15]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 3. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway. | Broad Institute [broadinstitute.org]
- 7. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway (Journal Article) | OSTI.GOV [osti.gov]
- 8. Cell contact and Nf2/Merlin-dependent regulation of TEAD palmitoylation and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway [dash.harvard.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound (VT-107) | pan-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 14. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of the YAP/TAZ-TEAD Oncogenic Axis by VT107: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in various cancers. The transcriptional co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), are the primary downstream effectors of this pathway. In their active state, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, initiating a gene expression program that promotes cell proliferation, survival, and migration. The interaction between YAP/TAZ and TEAD is a compelling therapeutic target for cancers with aberrant Hippo pathway signaling. This document provides a detailed technical guide on VT107, a potent, pan-TEAD auto-palmitoylation inhibitor that effectively disrupts the YAP/TAZ-TEAD interaction.
Introduction to the YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ by sequestering them in the cytoplasm.[1] When the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, where they associate with TEAD transcription factors (TEAD1-4).[2][3] This interaction is crucial for the transcriptional activation of genes that drive cell proliferation and inhibit apoptosis.[2] A critical post-translational modification for TEAD activity is auto-palmitoylation, which occurs on a conserved cysteine residue within the central hydrophobic pocket of the TEAD protein.[4][5] This modification is essential for the stability and function of TEAD proteins and their interaction with YAP/TAZ.[5] Dysregulation of the Hippo pathway, often through mutations in upstream components like Neurofibromin 2 (NF2), leads to constitutive activation of the YAP/TAZ-TEAD transcriptional program, a hallmark of several cancers, including malignant mesothelioma.[4]
This compound: A Pan-TEAD Auto-Palmitoylation Inhibitor
This compound is a small molecule inhibitor that targets the auto-palmitoylation of all four TEAD isoforms.[3] By binding to the palmitate-binding pocket of TEAD, this compound allosterically inhibits the interaction between TEAD and the transcriptional co-activators YAP and TAZ.[1][6] This disruption of the YAP/TAZ-TEAD complex prevents the transcription of target genes, leading to an anti-proliferative effect in cancer cells dependent on this signaling axis.[4][7]
Mechanism of Action of this compound
The mechanism of this compound's inhibitory action on the YAP/TAZ-TEAD interaction is multi-faceted. It primarily acts by preventing the auto-palmitoylation of TEAD proteins, a post-translational modification essential for their proper function.[4][5] This inhibition renders the TEAD proteins unstable and unable to effectively bind with their co-activators, YAP and TAZ.
Caption: Mechanism of this compound action on the YAP/TAZ-TEAD signaling pathway.
Quantitative Data on this compound Activity
The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay | Source |
| IC50 | 4.93 nM | YAP reporter assay | [7][8] |
Table 1: In Vitro Potency of this compound
| TEAD Isoform | Effect of this compound | Cell Line | Source |
| TEAD1 | Inhibition of palmitoylation | HEK293T, NCI-H2373 | [4][9] |
| TEAD3 | Inhibition of palmitoylation | HEK293T | [4][9] |
| TEAD4 | Potent inhibition of palmitoylation | HEK293T, NCI-H2373 | [4][9] |
Table 2: Effect of this compound on TEAD Isoform Palmitoylation
| Cell Line | Genetic Background | Effect of this compound | Source |
| NCI-H2373 | NF2-mutant mesothelioma | Inhibition of proliferation | [4] |
| NCI-H226 | NF2-deficient mesothelioma | Inhibition of proliferation | [4][10] |
| NCI-H2052 | NF2, LATS2 mutant mesothelioma | Inhibition of proliferation | [10][11] |
Table 3: Cellular Activity of this compound in Mesothelioma Cell Lines
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effect of this compound on the YAP/TAZ-TEAD interaction.
Co-Immunoprecipitation (Co-IP) to Assess YAP/TAZ-TEAD Interaction
This protocol is designed to determine the effect of this compound on the protein-protein interaction between YAP/TAZ and TEAD.
Materials:
-
NF2-mutant NCI-H2373 cells
-
This compound (3 μmol/L)
-
Cell lysis buffer
-
Antibodies: anti-TEAD1, anti-TEAD4, anti-YAP, anti-TAZ
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture NCI-H2373 cells to 70-80% confluency.
-
Treat cells with 3 μmol/L this compound or vehicle control (DMSO) for 4 or 24 hours.[4]
-
Lyse the cells and quantify protein concentration.
-
Incubate cell lysates with anti-TEAD1 or anti-TEAD4 antibodies overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-YAP and anti-TAZ antibodies to detect co-immunoprecipitated proteins.[4]
Caption: Experimental workflow for Co-Immunoprecipitation.
TEAD Palmitoylation Assay
This assay is used to assess the inhibitory effect of this compound on the auto-palmitoylation of endogenous TEAD proteins.
Materials:
-
HEK293T cells
-
This compound (3 μmol/L)
-
Cell lysis buffer
-
Antibodies: anti-TEAD1, anti-TEAD3, anti-TEAD4
-
Reagents for acyl-biotinyl exchange (ABE) chemistry or similar palmitoylation detection method
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture HEK293T cells and treat with 3 μmol/L this compound for 20 hours.[9]
-
Lyse the cells and immunoprecipitate endogenous TEAD1, TEAD3, and TEAD4 proteins.
-
Perform ABE chemistry to specifically label palmitoylated proteins with biotin.
-
Capture the biotinylated (palmitoylated) proteins using streptavidin beads.
-
Analyze the captured proteins by SDS-PAGE and Western blotting using the respective anti-TEAD antibodies to quantify the levels of palmitoylated TEADs.[4] A decrease in the signal in this compound-treated samples compared to control indicates inhibition of palmitoylation.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines with aberrant Hippo pathway signaling.
Materials:
-
NCI-H226 or NCI-H2052 mesothelioma cells
-
This compound at various concentrations
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed NCI-H226 or NCI-H2052 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for a defined period (e.g., 6 days).[10]
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader to determine the number of viable cells.
-
Calculate the dose-response curve and determine the IC50 value for cell proliferation.
Conclusion
This compound is a potent, pan-TEAD auto-palmitoylation inhibitor that effectively disrupts the oncogenic YAP/TAZ-TEAD interaction. Its mechanism of action, centered on the allosteric inhibition of TEAD function, provides a promising therapeutic strategy for cancers driven by dysregulated Hippo pathway signaling. The quantitative data and experimental protocols outlined in this document provide a comprehensive technical resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the YAP/TAZ-TEAD axis. The continued investigation of this compound and similar inhibitors is crucial for the development of novel and effective cancer therapies.
References
- 1. onclive.com [onclive.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 6. Hippo pathway inhibition by blocking the YAP/TAZ-TEAD interface: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (VT-107) | pan-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to VT107: A Pan-TEAD Auto-Palmitoylation Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of VT107, a potent and orally active pan-TEAD auto-palmitoylation inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hippo signaling pathway in oncology.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with the chemical formula C25H20F3N3O and a molecular weight of 435.44 g/mol .[1][2] Its IUPAC name is (S)-N-(1-(6-aminopyridin-2-yl)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (S)-N-(1-(6-aminopyridin-2-yl)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide | [3] |
| CAS Number | 2417718-63-7 | [2] |
| Molecular Formula | C25H20F3N3O | [1][2] |
| Molecular Weight | 435.44 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: ≥ 87 mg/mL | [1] |
| Ethanol: 22 mg/mL | [1] | |
| Water: Insoluble | [1] |
Mechanism of Action: Inhibition of TEAD Auto-Palmitoylation
This compound functions as a potent, pan-TEAD auto-palmitoylation inhibitor.[4] The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are key downstream effectors of the Hippo signaling pathway.[4] For their transcriptional activity, TEAD proteins require auto-palmitoylation, a post-translational modification where a palmitate molecule is covalently attached to a conserved cysteine residue.[5] This modification is crucial for the interaction of TEADs with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[5]
This compound inhibits this auto-palmitoylation process, which in turn blocks the interaction between YAP/TAZ and TEADs.[1][2] This disruption prevents the transcription of target genes involved in cell proliferation, survival, and migration.[4] Preclinical studies have shown that this compound is a more potent pan-TEAD inhibitor compared to its analogue VT104, particularly against TEAD2 and TEAD4.[2]
Figure 1: Mechanism of action of this compound in the Hippo signaling pathway.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity in various in vitro assays. In a YAP reporter assay, this compound exhibited an IC50 of 4.93 nM.[1] It effectively inhibits the proliferation of NF2-mutated/deficient mesothelioma cell lines.[2]
Table 2: In Vitro Activity of this compound in Mesothelioma Cell Lines
| Cell Line | Genotype | Proliferation IC50 (µM) | Reference(s) |
| NCI-H226 | NF2 deficient | 0.02 | [6] |
| NCI-H2052 | NF2 mutant | Not explicitly stated, but potent inhibition observed | [7] |
| NCI-H2373 | NF2 homozygous deletion | Potent inhibition observed | [6] |
| NCI-H28 | NF2 wild-type | >10 | [8] |
| NCI-H2452 | NF2 wild-type | >10 | [8] |
Studies have shown that treatment with this compound leads to a decrease in palmitoylated TEAD1, TEAD3, and TEAD4, with a corresponding increase in their unpalmitoylated forms.[4][6] Furthermore, this compound treatment has been shown to downregulate the expression of YAP/TAZ target genes, such as CTGF and CYR61.[7]
In Vivo Activity and Pharmacokinetics
In vivo studies in mouse xenograft models of mesothelioma have demonstrated the anti-tumor efficacy of this compound's analogues. While specific in vivo efficacy data for this compound is not detailed in the provided results, its pharmacokinetic profile has been characterized in mice.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference(s) |
| Bioavailability (F%) | 55% | 10 mg/kg p.o. | [6] |
| Half-life (t1/2) | 2.7 hours | 10 mg/kg i.v. | [6] |
Experimental Protocols
TEAD Palmitoylation Assay (Acyl-PEGyl Exchange Gel-Shift - APEGS)
This protocol is a generalized procedure based on descriptions of APEGS assays used to assess TEAD palmitoylation.[6]
Figure 2: Workflow for the Acyl-PEGyl Exchange Gel-Shift (APEGS) assay.
Methodology:
-
Cell Culture and Treatment: Culture human mesothelioma cells (e.g., NCI-H2373) to approximately 80% confluency. Treat cells with this compound at the desired concentrations (e.g., 3 µM) or vehicle control (DMSO) for a specified duration (e.g., 20 hours).[2]
-
Cell Lysis: Lyse the cells in a buffer containing a thiol-blocking agent such as N-ethylmaleimide (NEM) to cap free cysteine residues.
-
Thioester Cleavage: Treat the lysate with hydroxylamine to specifically cleave the thioester bond between palmitate and cysteine residues on TEAD proteins.
-
PEGylation: Add mPEG-maleimide to the lysate. The PEG moiety will covalently bind to the newly exposed thiol groups on the previously palmitoylated cysteine residues.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE. The PEGylated (originally palmitoylated) TEAD proteins will have a higher molecular weight and thus migrate slower than the non-PEGylated (unpalmitoylated) TEAD proteins. Transfer the proteins to a membrane and probe with antibodies specific for the TEAD isoform of interest.
-
Analysis: Visualize the bands and quantify the relative amounts of palmitoylated and unpalmitoylated TEAD. A successful inhibition by this compound will result in a decrease in the higher molecular weight band (palmitoylated TEAD) and an increase in the lower molecular weight band (unpalmitoylated TEAD).[4][6]
YAP/TAZ-TEAD Luciferase Reporter Assay
This protocol is a generalized procedure based on descriptions of luciferase reporter assays used to measure YAP/TAZ-TEAD transcriptional activity.[9][10]
Figure 3: Workflow for the YAP/TAZ-TEAD Luciferase Reporter Assay.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293T or NCI-H226) in a 96-well plate at an appropriate density.
-
Transfection: Transfect the cells with a luciferase reporter plasmid containing multiple TEAD-binding sites upstream of a minimal promoter driving the expression of firefly luciferase. A co-transfection with a plasmid expressing Renilla luciferase under a constitutive promoter can be used for normalization.
-
Compound Treatment: After allowing the cells to recover from transfection, treat them with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a period sufficient for changes in gene expression to occur (e.g., 24 to 72 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration to determine the IC50 value.
In Vivo Xenograft Model Efficacy Study
This protocol is a generalized procedure based on descriptions of in vivo xenograft studies with TEAD inhibitors.[6]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of human mesothelioma cells (e.g., NCI-H226) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 5% DMSO + 10% Solutol + 85% D5W).[6] Administer this compound orally (p.o.) at the desired doses (e.g., 10 mg/kg) daily. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis, such as pharmacodynamic studies (e.g., qPCR for target gene expression) or histological examination. Compare the tumor growth between the treated and control groups to evaluate the anti-tumor efficacy of this compound.
Conclusion
This compound is a potent and specific pan-TEAD auto-palmitoylation inhibitor with promising preclinical activity against cancers driven by a dysregulated Hippo pathway, such as mesothelioma with NF2 mutations. Its well-defined mechanism of action and favorable pharmacokinetic profile make it a valuable tool for further research and a potential candidate for clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other molecules targeting the YAP/TAZ-TEAD axis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. YAP/TAZ activation predicts clinical outcomes in mesothelioma and is conserved in in vitro model of driver mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
VT107's Impact on NF2-Deficient Mesothelioma Cells: A Technical Guide
Executive Summary: Malignant mesothelioma, a devastating cancer linked to asbestos exposure, is frequently characterized by the inactivation of the Neurofibromatosis type 2 (NF2) tumor suppressor gene.[1][2] This genetic alteration leads to the dysregulation of the Hippo signaling pathway, resulting in the constitutive activation of the transcriptional co-activators YAP and TAZ.[2] Once activated, YAP/TAZ translocate to the nucleus and bind with TEAD family transcription factors to drive a genetic program promoting cell proliferation and survival.[2][3] VT107 is a potent, orally bioavailable, pan-TEAD inhibitor that functions by blocking the auto-palmitoylation of all four TEAD proteins, a step essential for their interaction with YAP/TAZ.[3][4] This guide provides an in-depth technical overview of the mechanism of action of this compound, its preclinical efficacy in NF2-deficient mesothelioma models, and the experimental protocols used to validate its activity.
The Oncogenic Role of NF2 Deficiency in Mesothelioma
Inactivation of the NF2 gene, which encodes the tumor suppressor protein Merlin, is a common event in malignant mesothelioma, occurring in approximately 30-40% of cases.[1][5] Merlin is a critical upstream regulator of the Hippo signaling pathway.[6] Its absence abrogates the activation of the core Hippo kinase cassette (MST1/2 and LATS1/2).[7] Consequently, the downstream effectors YAP and TAZ are not phosphorylated, allowing them to accumulate in the nucleus.[3] In the nucleus, YAP/TAZ associate with TEAD transcription factors to promote the expression of genes that are critical for cell proliferation and survival, driving the malignant phenotype of mesothelioma cells.[2][6] This direct link between NF2 loss and YAP/TAZ-TEAD activation makes the TEAD transcription factors a compelling therapeutic target in this patient population.[1]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the TEAD family of transcription factors (TEAD1-4).[3][7] Its mechanism of action is the inhibition of TEAD auto-palmitoylation.[3][4] Palmitoylation, the covalent attachment of palmitic acid to a cysteine residue in the central pocket of TEAD proteins, is a critical post-translational modification required for the stable interaction between TEADs and their co-activators, YAP and TAZ.
This compound functions by non-covalently binding to this central hydrophobic pocket, physically blocking the binding of palmitoyl-CoA and preventing the auto-palmitoylation process.[3][6] This disruption has two key consequences:
-
It directly prevents the formation of the functional YAP/TAZ-TEAD transcriptional complex.[2][6]
-
It leads to a measurable decrease in palmitoylated TEADs and a corresponding increase in the unpalmitoylated form.[3]
By inhibiting this interaction, this compound effectively shuts down the downstream gene transcription program driven by hyperactivated YAP/TAZ in NF2-deficient cells.[6]
Signaling Pathway Analysis
The Hippo Pathway and this compound's Point of Intervention
The canonical Hippo pathway is a tumor-suppressive signaling cascade. In normal cells with functional NF2/Merlin, the pathway is active, leading to the phosphorylation and cytoplasmic sequestration of YAP/TAZ. In NF2-deficient mesothelioma, this suppression is lost. This compound intervenes at the final, critical step of this oncogenic signaling by preventing the TEADs from associating with YAP/TAZ.
Caption: Hippo pathway dysregulation in NF2-deficient cells and the inhibitory action of this compound.
Mechanisms of Resistance to this compound
Genome-wide CRISPR/Cas9 screens have identified potential mechanisms of resistance to TEAD inhibition.[7][8] Key pathways that modulate the response to this compound include:
-
MAPK Pathway: Hyperactivation of the MAPK signaling pathway can confer resistance by reinstating the expression of a subset of YAP/TEAD target genes, thereby blunting the transcriptional repression induced by this compound.[7][8]
-
JAK/STAT Pathway: Mutations in the JAK/STAT pathway have also been shown to modulate the cellular response to TEAD inhibitors.[7][8]
-
VGLL4 Loss: Loss of VGLL4, a transcriptional co-repressor that competes with YAP/TAZ for TEAD binding, confers strong resistance to this compound.[7][8] This suggests that part of this compound's efficacy relies on the repressive function of the VGLL4/TEAD complex.[7]
Caption: MAPK pathway hyperactivation as a bypass resistance mechanism to this compound.
Preclinical Efficacy Data
This compound has demonstrated potent and selective activity against NF2-deficient mesothelioma cells in both in vitro and in vivo models.
In Vitro Efficacy
Studies have confirmed the nanomolar potency of this compound in inhibiting the proliferation of Hippo-pathway mutant mesothelioma cell lines, including NCI-H2052 (NF2, LATS2 mutant) and NCI-H226 (NF2-/-).[7][8] The anti-proliferative effect is dose-dependent and correlates with the on-target activity of reducing the expression of well-established YAP/TAZ-TEAD target genes such as CTGF and CYR61.[5][7] As a pan-TEAD inhibitor, this compound exhibits inhibitory activity across a broader range of mesothelioma cell lines compared to more selective TEAD1 inhibitors.[6]
| Parameter | Cell Lines | Observed Effect | Reference |
| Cell Proliferation | NCI-H226, NCI-H2052 | Strong, dose-dependent inhibition with nanomolar potency. | [5][7][8] |
| Target Gene Expression | NCI-H226, NCI-H2373 | Strong downregulation of YAP/TAZ target genes (e.g., CTGF, CYR61, ANKRD1). | [5][7][8] |
| YAP/TAZ-TEAD Interaction | NCI-H2373 | Disruption of YAP and TAZ interaction with both TEAD1 and TEAD4. | [6] |
| TEAD Palmitoylation | General | Disappearance of palmitoylated TEAD1, TEAD3, and TEAD4 with a concomitant increase in unpalmitoylated forms. | [3] |
| Table 1: Summary of In Vitro Effects of this compound on NF2-Deficient Mesothelioma Cells. |
In Vivo Efficacy
Systemic treatment with TEAD inhibitors, including potent analogs like this compound, has been shown to significantly inhibit the growth of subcutaneous NF2-deficient mesothelioma tumor xenografts in mice.[2][6] These compounds exhibit excellent oral bioavailability and pharmacokinetic properties, leading to tumor growth inhibition at well-tolerated doses.[2][6]
| Model Type | Cell Line | Observed Effect | Reference |
| Subcutaneous Xenograft | NF2-deficient mesothelioma | Significant inhibition of tumor growth upon systemic treatment. | [2][6] |
| Table 2: Summary of In Vivo Efficacy of this compound Analogs. |
Key Experimental Protocols
The following are summarized methodologies for key experiments used to characterize the impact of this compound.
Co-Immunoprecipitation for YAP/TAZ-TEAD Interaction
This assay is used to determine if a compound disrupts the physical interaction between TEAD proteins and their co-activators YAP/TAZ within the cell.
-
Cell Culture and Treatment: Culture NF2-mutant mesothelioma cells (e.g., NCI-H2373) to approximately 80% confluency. Treat cells with this compound (e.g., 3 µM) or DMSO (vehicle control) for a specified duration (e.g., 4 or 24 hours).[6]
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear cell lysates with Protein A/G agarose beads. Incubate the cleared lysate with a primary antibody specific to the protein of interest (e.g., anti-TEAD1 or anti-TEAD4) overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washes: Pellet the beads and wash multiple times with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer and heating. Analyze the eluted proteins by Western blotting, probing the membrane with antibodies against the suspected interacting partners (e.g., anti-YAP and anti-TAZ).[6]
Caption: A simplified workflow for the co-immunoprecipitation protocol.
Cell Proliferation Assay
-
Cell Seeding: Seed NF2-deficient mesothelioma cells (e.g., NCI-H226) in multi-well plates (e.g., 96- or 384-well) at a low density.
-
Drug Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 6 days) to allow for multiple cell divisions.[7]
-
Viability Measurement: Quantify cell viability or cell number using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or direct cell counting.
-
Data Analysis: Plot the cell viability as a percentage of the control against the drug concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Western Blot for Target Gene Expression
-
Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 24 hours). Lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against YAP/TAZ target proteins (e.g., CTGF, CYR61) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity to determine changes in protein levels.[7]
Conclusion and Future Directions
This compound represents a highly promising therapeutic strategy for NF2-deficient mesothelioma by directly targeting the core oncogenic driver of the disease. Its mechanism as a pan-TEAD auto-palmitoylation inhibitor effectively disrupts the YAP/TAZ-TEAD transcriptional program that promotes tumor growth.[2][3][6] Preclinical data robustly support its potent anti-proliferative and anti-tumor activity in relevant models.
The identification of resistance mechanisms via MAPK and JAK/STAT pathway activation provides a strong rationale for exploring combination therapies.[7][8] In particular, the combination of TEAD inhibitors with MEK inhibitors has been shown to synergistically block the proliferation of mesothelioma cells.[8] As TEAD inhibitors like this compound and others advance through clinical trials, they offer new hope for a more effective, targeted treatment for patients with NF2-deficient mesothelioma and other YAP-driven cancers.[4]
References
- 1. NF2 alteration in mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma | MDPI [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. embopress.org [embopress.org]
- 8. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of VT107: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular targets and mechanism of action of VT107, a potent and selective small molecule inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of targeting the Hippo signaling pathway.
Introduction to this compound
This compound is a potent, orally active, pan-TEAD (TEA Domain) transcription factor inhibitor.[1] It is a crucial tool compound for studying the biology of the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis.[2] Dysregulation of the Hippo pathway, often through mutations in upstream components like Neurofibromatosis Type 2 (NF2), leads to the activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[3][4] These co-activators then translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival, ultimately contributing to tumor development and progression.[2][5] this compound has demonstrated significant anti-proliferative activity in cancer cells with Hippo pathway mutations, particularly in models of mesothelioma.[3] While this compound is a critical research tool, the clinical development is being pursued with VT3989, a structurally related TEAD inhibitor from Vivace Therapeutics.[5][6][7][8][9][10][11][12]
Mechanism of Action: Inhibition of TEAD Auto-Palmitoylation
The primary molecular target of this compound is the auto-palmitoylation of all four TEAD isoforms (TEAD1-4).[1][13] Palmitoylation, the covalent attachment of palmitic acid to a conserved cysteine residue within the TEAD protein, is a critical post-translational modification required for the stable interaction between TEADs and the YAP/TAZ co-activators.[3]
This compound binds to the central lipid-binding pocket of TEADs, preventing the binding of palmitoyl-CoA and thereby inhibiting the auto-palmitoylation process. This disruption of TEAD palmitoylation has two key consequences:
-
Inhibition of YAP/TAZ-TEAD Interaction: By preventing palmitoylation, this compound effectively blocks the formation of the functional YAP/TAZ-TEAD transcriptional complex.[1][14]
-
Suppression of TEAD-Dependent Gene Transcription: The inability of YAP/TAZ to bind to TEADs leads to the downregulation of their target genes, such as CTGF and CYR61, which are critical for cell proliferation and survival.[3]
This mechanism provides a direct way to target the oncogenic output of a dysregulated Hippo pathway.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (pan-TEAD auto-palmitoylation) | 4.93 nM | Biochemical Assay | [1] |
| IC50 (Cell Proliferation) | 0.02 µM | NCI-H226 (NF2-deficient mesothelioma) | [14] |
| IC50 (Cell Proliferation) | 18 nM | NCI-H2052 (NF2, LATS2 mutant mesothelioma) | [15] |
| IC50 (Cell Proliferation) | 32 nM | NCI-H226 (NF2-deficient mesothelioma) | [15] |
| IC50 (Cell Proliferation) | 39 nM | Primary human schwannoma cells (NF2-null) | [16] |
Table 1: In Vitro Activity of this compound
| Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Mesothelioma Xenograft (NCI-H226) | Not specified | Significant tumor growth inhibition | [3] |
| NSCLC Patient-Derived Xenograft (LU-01-0407) | Combination with Cobimetinib (MEK inhibitor) | Significant tumor growth reduction compared to either agent alone | [15] |
| NSCLC Patient-Derived Xenograft (LU-01-0236) | Combination with Trametinib (MEK inhibitor) | Significantly more tumor growth reduction than VT108 (a this compound analog) alone | [15] |
Table 2: In Vivo Efficacy of this compound and its Analogs
Experimental Protocols
Detailed methodologies for key experiments used to characterize the molecular targets of this compound are provided below.
TEAD Palmitoylation Assay
This assay is used to determine the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are then transfected with expression plasmids for MYC-tagged TEAD1, TEAD2, TEAD3, or TEAD4.
-
Compound Treatment and Metabolic Labeling: Following transfection, cells are treated with this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours). During the last few hours of treatment, a palmitic acid analog containing an alkyne group (e.g., 17-octadecynoic acid) is added to the culture medium for metabolic labeling of newly synthesized palmitoylated proteins.
-
Immunoprecipitation: Cells are lysed, and the MYC-tagged TEAD proteins are immunoprecipitated using an anti-MYC antibody conjugated to magnetic beads.
-
Click Chemistry: The alkyne-labeled TEAD proteins are then subjected to a click chemistry reaction with an azide-biotin probe. This reaction covalently links biotin to the palmitoylated TEAD proteins.
-
Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane. Palmitoylated TEAD is detected using streptavidin-HRP, and total TEAD is detected using an anti-MYC antibody. The ratio of palmitoylated to total TEAD is then quantified to determine the inhibitory effect of this compound.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This assay assesses the ability of this compound to disrupt the interaction between YAP and TEAD proteins.
Protocol:
-
Cell Culture and Treatment: A suitable cell line with endogenous YAP and TEAD expression (e.g., NCI-H226) is treated with this compound or DMSO for the desired time.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for either YAP or TEAD, which is pre-coupled to protein A/G beads. This step pulls down the target protein and any interacting partners.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blot: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The presence of the co-immunoprecipitated protein (TEAD if YAP was pulled down, or vice versa) is detected by Western blotting with a specific antibody. A decrease in the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates disruption of the interaction.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., mesothelioma cell lines) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or DMSO.
-
Incubation: The plates are incubated for a specific period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the DMSO control, and the half-maximal inhibitory concentration (IC50) is calculated using a dose-response curve fitting software.
Mouse Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., NOD-SCID gamma mice) are subcutaneously injected with a suspension of cancer cells (e.g., NCI-H226).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Compound Administration: Once tumors reach a certain size, mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The anti-tumor efficacy is typically expressed as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze the levels of downstream biomarkers (e.g., CTGF, CYR61) by qPCR or immunohistochemistry to confirm target engagement.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows related to this compound.
Caption: Mechanism of action of this compound in the context of the Hippo signaling pathway.
Caption: Experimental workflow for the TEAD Palmitoylation Assay.
Caption: Workflow for the in vivo mouse xenograft model to assess this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. vivacetherapeutics.com [vivacetherapeutics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of NF2 Mutation in the Development of Eleven Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Novartis trips over the Hippo | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 7. Vivace Therapeutics announces dosing of first cohort of patients with its first-in-class TEAD inhibitor - Pharma Journalist [pharmajournalist.com]
- 8. Vivace Therapeutics announces dosing of first cohort of patients with its first-in-class TEAD inhibitor [prnewswire.com]
- 9. VT3989 Demonstrates Antitumor Activity and Tolerability in Refractory Mesothelioma - The ASCO Post [ascopost.com]
- 10. vivacetherapeutics.com [vivacetherapeutics.com]
- 11. AACR: YAP/TEAD inhibitor VT3989 is well tolerated and shows antitumor activity in advanced mesothelioma and NF2-mutant cancers | MD Anderson Cancer Center [mdanderson.org]
- 12. onclive.com [onclive.com]
- 13. This compound (VT-107) | pan-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of YAP/TAZ-driven TEAD activity prevents growth of NF2-null schwannoma and meningioma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Administration of VT107 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of VT107, a TEAD palmitoylation inhibitor, in mouse models. The information is curated for professionals in oncology and drug development research.
Introduction to this compound
This compound is a small molecule inhibitor that targets the auto-palmitoylation of Transcriptional Enhanced Associate Domain (TEAD) proteins. TEADs are the final effectors of the Hippo signaling pathway. In many cancers, particularly those with mutations in the NF2 gene, the Hippo pathway is inactivated, leading to the nuclear translocation and activation of the transcriptional co-activators YAP and TAZ. The formation of the YAP/TAZ-TEAD complex drives the expression of genes that promote cell proliferation and survival. By inhibiting TEAD auto-palmitoylation, this compound disrupts the YAP/TAZ-TEAD interaction, thereby suppressing tumor growth. This compound is characterized as a broader-spectrum TEAD inhibitor.[1]
Mechanism of Action
The primary mechanism of this compound involves occupying the central lipid pocket of TEAD proteins, which is essential for the covalent attachment of a palmitate group. This auto-palmitoylation is a critical step for the subsequent interaction with YAP and TAZ. By blocking this process, this compound effectively inhibits the transcription of downstream target genes, such as Connective Tissue Growth Factor (CTGF) and Cysteine-Rich Angiogenic Inducer 61 (CYR61), leading to reduced cell proliferation.
Caption: this compound inhibits TEAD palmitoylation, disrupting YAP/TAZ binding and downstream signaling.
Data Presentation: In Vivo Studies of TEAD Inhibitors
The following table summarizes key parameters from in vivo studies of TEAD inhibitors, including VT103 and VT104, which are structurally and functionally related to this compound. This data can serve as a reference for designing experiments with this compound.
| Parameter | VT103 (TEAD1-selective) | VT104 (Broader-spectrum) | Reference |
| Mouse Model | NCI-H226 CDX | NCI-H226 CDX | [1] |
| Administration Route | Oral (PO), once daily (QD) | Oral (PO) | [1] |
| Efficacious Dose | 10 mg/kg, PO, QD | Not specified | [1] |
| Pharmacodynamic Effect | Dose-dependent downregulation of CTGF and CYR61 in tumors | Not specified | [1] |
| Oral Bioavailability | ≥75% | ≥75% | [1] |
| Half-life (mice) | >12 hours | >12 hours | [1] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
This protocol details the establishment of a human mesothelioma xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
NF2-deficient mesothelioma cell line (e.g., NCI-H226)
-
Female athymic nude mice (6-8 weeks old)
-
Cell culture medium and supplements
-
Matrigel® Basement Membrane Matrix
-
This compound compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers, syringes, gavage needles
Procedure:
-
Cell Preparation: Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest cells at 80-90% confluency.
-
Tumor Implantation: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5x10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring and Grouping: Monitor tumor growth with calipers. When tumors reach an average volume of approximately 150 mm³, randomize mice into treatment and control groups (n=5 per group).
-
Drug Administration:
-
Prepare this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle orally via gavage once daily.
-
Monitor body weight and tumor volume 2-3 times per week.
-
-
Endpoint and Tissue Collection: Euthanize mice when tumors in the control group reach the pre-defined size limit. Excise tumors, weigh them, and collect samples for pharmacodynamic analysis.
Caption: Experimental workflow for an in vivo xenograft efficacy study.
Protocol 2: Pharmacodynamic Analysis of Target Gene Expression
This protocol is for assessing the in-tumor biological activity of this compound by measuring the expression of TEAD target genes.
Materials:
-
Tumor samples from the efficacy study (Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Sample Preparation: Use tumors harvested from mice treated with vehicle or this compound. For optimal results, tumors should be collected a few hours (e.g., 4 hours) after the final dose to capture the peak pharmacodynamic effect.[1]
-
RNA Extraction: Immediately following excision, snap-freeze tumors in liquid nitrogen. Extract total RNA from a portion of the tumor tissue according to the manufacturer's protocol.
-
cDNA Synthesis: Perform reverse transcription of 1-2 µg of total RNA to synthesize cDNA.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using primers for human CTGF and CYR61.
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated groups to the vehicle control group.
-
Evaluate the dose-dependent effect of this compound on the downregulation of target genes.
-
Caption: Workflow for pharmacodynamic analysis of TEAD target genes in tumor tissue.
References
VT107: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT107 is a potent, orally active, and selective pan-TEAD auto-palmitoylation inhibitor.[1][2] It functions by blocking the palmitoylation of all four TEAD (Transcriptional Enhanced Associate Domain) proteins, which are critical downstream effectors of the Hippo signaling pathway.[3][4] This inhibition disrupts the interaction between TEAD and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), preventing the transcription of genes involved in cell proliferation and survival.[1][5] Dysregulation of the Hippo-YAP pathway is a known driver in various cancers, particularly those with mutations in the NF2 gene, such as mesothelioma.[5][6] this compound has demonstrated anti-tumor activity and is a valuable tool for investigating Hippo pathway biology and developing novel cancer therapeutics.[4][5]
Physicochemical Properties and Solubility
This compound is a white to off-white solid with a molecular weight of 435.44 g/mol and a chemical formula of C25H20F3N3O.[1]
Solubility Data
For optimal experimental results, it is crucial to ensure complete dissolution of this compound. The following table summarizes the reported solubility of this compound in various solvents and formulations. Note that for some preparations, gentle heating and/or sonication may be necessary to achieve a clear solution.[1] It is also recommended to use freshly opened DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2]
| Solvent/Formulation | Solubility | Concentration (mM) | Notes |
| For In Vitro Use | |||
| DMSO | 100 mg/mL[7] | 229.65 mM[7] | Ultrasonic treatment may be needed.[7] |
| DMSO | 87 mg/mL[2] | 199.79 mM[2] | Use fresh DMSO.[2] |
| DMSO | 260 mg/mL[8] | 597.1 mM[8] | Sonication is recommended.[8] |
| Ethanol | 22 mg/mL[2] | 50.52 mM | |
| Water | Insoluble[2] | - | |
| For In Vivo Use | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | ≥ 5.74 mM[1] | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | ≥ 5.74 mM[1] | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] | ≥ 5.74 mM[1] | Clear solution.[1] |
| 5% DMSO, 10% Solutol, 85% D5W (5% glucose) | - | - | Used for oral and intravenous administration in mice.[5] |
Storage and Stability
Proper storage of this compound is essential to maintain its activity.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2][7] |
| Powder | 4°C | 2 years[7] |
| In Solvent | -80°C | 1 year[1][2][7] |
| In Solvent | -20°C | 6 months[1][7] |
Note: For stock solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[1]
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of TEAD auto-palmitoylation.[3] This post-translational modification is essential for the interaction of TEAD proteins with YAP and TAZ.[5] By binding to the central lipid pocket of TEAD, this compound competitively prevents the binding of palmitate, thereby inhibiting this crucial interaction.[5] This leads to the suppression of TEAD-mediated gene transcription and subsequent inhibition of cell proliferation, particularly in cancer cells with a dysregulated Hippo pathway.[1][5]
Experimental Protocols
Preparation of Stock Solutions
For In Vitro Use (e.g., 10 mM DMSO Stock):
-
Weigh out the desired amount of this compound powder. For 1 mg of this compound (MW: 435.44), this will be 2.2965 µL of DMSO for a 10 mM solution.[7]
-
Add the appropriate volume of fresh, high-quality DMSO to the powder.
-
Vortex thoroughly to dissolve. If necessary, use an ultrasonic bath to aid dissolution.[7]
-
Aliquot the stock solution into single-use vials and store at -80°C for up to one year.[1][2][7]
For In Vivo Use (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL this compound DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until clear.
-
Finally, add 450 µL of saline and mix to bring the total volume to 1 mL.
-
This working solution should be prepared fresh on the day of the experiment.[1]
Cell-Based Assays
Cell Proliferation/Viability Assay:
-
Seed cells (e.g., NF2-deficient mesothelioma cell lines like NCI-H2052 or NCI-H226) in 96-well plates at a predetermined optimal density.[9][10]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical starting concentration for dose-response curves is 3 µM.[5] Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for the desired duration (e.g., 96 hours).[10]
-
Assess cell viability using a suitable method, such as the AlamarBlue assay or MTT assay.[10][11]
TEAD Palmitoylation Inhibition Assay: This assay can be used to confirm the on-target activity of this compound in cells.[8][11]
-
Treat cells (e.g., HEK293T) with this compound (e.g., 3 µM) or vehicle control for a specified time (e.g., 20 hours).[1][8]
-
Lyse the cells and perform immunoprecipitation for the TEAD protein of interest (e.g., TEAD1, TEAD3, or TEAD4) using a specific antibody.[8]
-
The level of palmitoylation can be detected using various methods, such as metabolic labeling with an alkyne-palmitate analog followed by click chemistry to attach a reporter tag (e.g., biotin).[8][11]
-
Analyze the immunoprecipitated proteins by Western blot to compare the levels of palmitoylated TEAD between treated and control samples.[8] A decrease in the signal for palmitoylated TEAD in the this compound-treated sample indicates inhibition.
Co-Immunoprecipitation to Assess YAP/TAZ-TEAD Interaction: This assay confirms that this compound disrupts the interaction between YAP/TAZ and TEAD.[5][11]
-
Treat cells (e.g., NCI-H2373) with this compound or a vehicle control for the desired time (e.g., 4 or 24 hours).[5]
-
Lyse the cells and perform immunoprecipitation using an antibody specific for either TEAD1 or TEAD4.[5]
-
Analyze the immunoprecipitated complex by Western blot using antibodies against YAP and TAZ.[5]
-
A reduction in the amount of YAP and TAZ co-immunoprecipitated with TEAD in the this compound-treated cells compared to the control indicates disruption of the protein-protein interaction.[5]
In Vivo Studies
Pharmacokinetic and Efficacy Studies in Mouse Models:
-
For pharmacokinetic studies, this compound can be administered to mice, for example, at a dose of 10 mg/kg via oral gavage (p.o.) or intravenously (i.v.).[1][5] Blood samples are collected at various time points to determine the compound's concentration.[5][12]
-
For efficacy studies, tumor xenografts can be established in immunocompromised mice using relevant cancer cell lines (e.g., NF2-deficient mesothelioma).
-
Once tumors reach a palpable size, treat the mice with this compound (e.g., daily oral administration) or a vehicle control.[5]
-
Monitor tumor volume and animal weight regularly.[5]
-
At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic biomarker analysis).
Concluding Remarks
This compound is a powerful research tool for studying the Hippo-YAP signaling pathway and its role in cancer. The protocols and data presented here provide a comprehensive guide for its effective use in both in vitro and in vivo experimental settings. Adherence to proper solubility, storage, and experimental procedures will ensure reliable and reproducible results in elucidating the therapeutic potential of targeting TEAD auto-palmitoylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma | Life Science Alliance [life-science-alliance.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | TEAD Inhibitor | Cancer | TargetMol [targetmol.com]
- 9. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VT-107 | TEAD Auto-palmitoylation inhibitor | CAS#2417718-63-7 | InvivoChem [invivochem.com]
Application of VT107 in Studying the Hippo Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers. The transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2][3] In many cancers, such as mesothelioma with neurofibromatosis type 2 (NF2) mutations, the Hippo pathway is inactivated, leading to constitutive YAP/TAZ-TEAD activity.[4][5]
VT107 is a potent and orally active small molecule inhibitor that targets the Hippo pathway by preventing the auto-palmitoylation of all four TEAD proteins (TEAD1-4).[6][7] This post-translational modification is essential for the interaction between TEADs and YAP/TAZ. By inhibiting TEAD palmitoylation, this compound effectively disrupts the YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target gene expression and subsequent suppression of tumor cell growth.[5][8] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the Hippo signaling pathway.
Mechanism of Action of this compound
This compound acts as a pan-TEAD auto-palmitoylation inhibitor. Palmitoylation of a conserved cysteine residue within the TEAD lipid pocket is a prerequisite for the stable association of YAP and TAZ. This compound occupies this lipid pocket, thereby preventing the covalent attachment of palmitate. This leads to an increase in unpalmitoylated TEAD proteins and a decrease in their palmitoylated counterparts.[1][2][6] Consequently, the interaction between YAP/TAZ and TEADs is disrupted, leading to the suppression of TEA-responsive gene transcription.[5][8]
Caption: Hippo signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.
Table 1: In Vitro and Cellular Potency of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| YAP Reporter Assay | IC50 | 4.93 nM | [7][9] | |
| TEAD Palmitoylation Inhibition | HEK293T | Concentration | 3 µM | [6][8] |
| Cell Proliferation (NF2-mutant) | NCI-H2052 | IC50 | ~10 nM | [4] |
| Cell Proliferation (NF2-mutant) | NCI-H226 | IC50 | ~20 nM | [4] |
Table 2: Effect of this compound on TEAD Palmitoylation and YAP/TAZ-TEAD Interaction
| Experiment | Cell Line | Treatment | Observation | Reference |
| TEAD Palmitoylation Assay | HEK293T | 3 µM this compound for 20 hours | Inhibition of endogenous TEAD1, TEAD3, and TEAD4 palmitoylation. | [6][8] |
| Co-Immunoprecipitation | NCI-H2373 | This compound (4 and 24 hours) | Disruption of YAP/TAZ interaction with both TEAD1 and TEAD4. | [5][8] |
Experimental Protocols
Detailed protocols for key experiments to study the effects of this compound on the Hippo signaling pathway are provided below.
Protocol 1: Cell Viability Assay
This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NF2-deficient mesothelioma cells like NCI-H2052, NCI-H226)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., AlamarBlue, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 500-2000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Caption: Workflow for the cell viability assay.
Protocol 2: Immunoblotting for TEAD Palmitoylation and Target Gene Expression
This protocol is used to assess the effect of this compound on TEAD palmitoylation and the expression of YAP/TAZ-TEAD target genes.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TEAD1, anti-TEAD4, anti-YAP, anti-TAZ, anti-CTGF, anti-CYR61, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-3 µM) or DMSO for 24 hours.[4]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Workflow for the immunoblotting protocol.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess YAP/TAZ-TEAD Interaction
This protocol is used to determine if this compound disrupts the interaction between YAP/TAZ and TEAD proteins.
Materials:
-
Cancer cell lines (e.g., NCI-H2373)
-
Complete cell culture medium
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies for immunoprecipitation (e.g., anti-TEAD1, anti-TEAD4)
-
Protein A/G magnetic beads
-
Primary antibodies for immunoblotting (e.g., anti-YAP, anti-TAZ)
Procedure:
-
Treat cells with this compound or DMSO for the desired time (e.g., 4 or 24 hours).[5][8]
-
Lyse the cells in Co-IP lysis buffer and quantify the protein concentration.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-TEAD1) overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by immunoblotting using antibodies against the interaction partners (e.g., anti-YAP, anti-TAZ).
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the Hippo signaling pathway in health and disease. As a potent and specific pan-TEAD auto-palmitoylation inhibitor, it allows for the acute and reversible inhibition of YAP/TAZ-TEAD-mediated transcription. The protocols outlined in this document provide a framework for researchers to investigate the cellular and molecular consequences of Hippo pathway inhibition using this compound, thereby facilitating the discovery of novel therapeutic strategies for cancers and other diseases driven by aberrant Hippo signaling.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Hippo signaling pathway: from multiple signals to the hallmarks of cancers: Hippo pathway: from multiple signals to the hallmarks of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. VT-107 | TEAD Auto-palmitoylation inhibitor | CAS#2417718-63-7 | InvivoChem [invivochem.com]
- 9. This compound (VT-107) | pan-TEAD inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Investigating TEAD Function in Cancer Using VT107
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors are the primary downstream effectors of the Hippo pathway. Inactivation of the Hippo pathway leads to the nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), which then bind to TEAD proteins to drive the expression of genes that promote cell proliferation and survival.[1][2]
VT107 is a potent, orally active, pan-TEAD auto-palmitoylation inhibitor.[3] Palmitoylation of TEAD proteins is a critical post-translational modification required for their stability and interaction with YAP/TAZ.[4] By inhibiting this process, this compound effectively disrupts the YAP/TAZ-TEAD interaction, leading to the suppression of TEAD-dependent gene transcription and subsequent inhibition of cancer cell proliferation.[2][3] These application notes provide detailed protocols for utilizing this compound to investigate TEAD function in cancer research, including methods for assessing its impact on cell viability, target engagement, and in vivo tumor growth.
Mechanism of Action
This compound functions by binding to the central lipid pocket of TEAD proteins, thereby preventing their auto-palmitoylation.[4] This inhibition leads to a conformational change in TEAD that disrupts its interaction with YAP and TAZ.[2] Consequently, the YAP/TAZ-TEAD transcriptional complex fails to form, leading to the downregulation of target genes involved in cell proliferation and survival, such as CTGF and CYR61.[2]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, particularly those with mutations in the Hippo pathway (e.g., NF2-deficient mesothelioma).
| Cell Line | Cancer Type | NF2 Status | This compound IC50 (nM) | Reference |
| NCI-H226 | Mesothelioma | Deficient | 32 | [3] |
| NCI-H2052 | Mesothelioma | Mutant | 18 | [3] |
| NCI-H2373 | Mesothelioma | Mutant | Not specified | [2] |
| BenMen-1 | Meningioma | Grade 1 | Not specified | [5] |
| KT21-MG1 | Meningioma | Grade 3 | Not specified | [5] |
In Vivo Efficacy of this compound Analogues
The following table presents data on the in vivo efficacy of VT104, a closely related analogue of this compound, in xenograft models.
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H226 | VT104 (3 mg/kg) | Oral, once daily | 102.49% (regression) | [2] |
| NCI-H226 | VT104 (10 mg/kg) | Oral, once daily | 103.67% (regression) | [2] |
| NCI-H2373-Tu-P2 | VT103 (analogue) (3 mg/kg) | Oral, once daily | 106.14% (regression) | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., NCI-H226, NCI-H2052)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot Analysis for TEAD Target Gene Expression
This protocol is to assess the effect of this compound on the protein levels of TEAD target genes.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-TEAD, anti-YAP, anti-TAZ, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) to Assess YAP/TAZ-TEAD Interaction
This protocol is to determine if this compound disrupts the interaction between YAP/TAZ and TEAD.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
Non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease and phosphatase inhibitors
-
Protein A/G magnetic beads or agarose beads
-
Primary antibodies for immunoprecipitation (e.g., anti-TEAD1, anti-TEAD4, anti-YAP)
-
Primary antibodies for Western blotting (e.g., anti-YAP, anti-TAZ, anti-TEAD)
-
IgG control antibody
Procedure:
-
Treat cells with this compound (e.g., 3 µM) or DMSO for 4 to 24 hours.[2]
-
Lyse cells in non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-TEAD1) or an IgG control overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the immunoprecipitated proteins by Western blotting using antibodies against the interaction partners (e.g., anti-YAP and anti-TAZ).
TEAD Transcriptional Reporter Assay (Luciferase Assay)
This protocol is to measure the effect of this compound on TEAD transcriptional activity.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of YAP/TAZ-driven TEAD activity prevents growth of NF2-null schwannoma and meningioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VT107 Treatment in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT107 is a potent and orally bioavailable small molecule inhibitor of pan-TEAD (TEA Domain) auto-palmitoylation.[1] The TEAD family of transcription factors (TEAD1-4) are the downstream effectors of the Hippo signaling pathway. In cancers with a dysregulated Hippo pathway, such as those with mutations in the NF2 gene, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell proliferation and survival.[2][3] this compound acts by binding to the central lipid pocket of TEAD proteins, thereby preventing their auto-palmitoylation, a crucial step for their interaction with YAP/TAZ.[1] This disruption of the YAP/TAZ-TEAD complex leads to the inhibition of TEAD-dependent gene transcription and subsequent anti-proliferative effects in cancer cells.[1]
These application notes provide an overview of the primary mechanism of this compound as a cytostatic agent and offer detailed protocols for assessing its impact on cancer cell viability, proliferation, and the potential for apoptosis induction.
Mechanism of Action: Inhibition of the YAP/TAZ-TEAD Signaling Pathway
This compound's primary mechanism of action is the inhibition of the transcriptional output of the Hippo pathway. This is achieved by preventing the auto-palmitoylation of TEAD transcription factors, which is essential for their interaction with the YAP and TAZ co-activators. The disruption of this protein-protein interaction leads to a downstream suppression of genes that are critical for cell growth and proliferation.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative activity, particularly in cancer cell lines harboring mutations that lead to Hippo pathway dysregulation, such as NF2 mutations found in malignant mesothelioma.
| Cell Line | Cancer Type | NF2 Status | Assay Type | Endpoint | IC50 (nM) | Reference |
| NCI-H2052 | Malignant Mesothelioma | Mutant | Cell Proliferation | Viability | 18 | [4] |
| NCI-H226 | Malignant Mesothelioma | Deficient | Cell Proliferation | Viability | 32 | [4] |
Table 1: In Vitro Efficacy of this compound in Mesothelioma Cell Lines. The half-maximal inhibitory concentration (IC50) values for this compound were determined in NF2-mutant/deficient mesothelioma cell lines following treatment.
| Cell Line | Treatment | Assay | Readout | Result | Reference |
| NCI-H226 | VT103, VT-107, K-975 at 0.1, 1.0, 10 µM | Live-cell imaging | Proliferation | Strongest inhibition of proliferation | [5] |
| NCI-H2052 | VT103, VT-107, K-975 at 0.1, 1.0, 10 µM | Live-cell imaging | Proliferation | Strongest inhibition of proliferation | [5] |
| MSTO-211H | VT-103 or K-975 in combination with others | Casp3/7GLO (24h) | Apoptosis Induction | Synergisms are mostly cytostatic in nature | [5] |
| NCI-H2052 | VT-103 or K-975 in combination with others | Casp3/7GLO (24h) | Apoptosis Induction | Synergisms are mostly cytostatic in nature | [5] |
Table 2: Summary of this compound and other TEAD inhibitors' effects on mesothelioma cell lines. Studies indicate a primary cytostatic effect, with limited direct induction of apoptosis.
Experimental Protocols
The following protocols are provided as a guide for assessing the effects of this compound on cancer cells. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., NCI-H2052, NCI-H226)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the treatment plates.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Cancer cells treated with this compound.
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Protocol 4: Western Blotting for Apoptosis Markers
This protocol is for detecting the cleavage of key apoptotic proteins, such as PARP and Caspase-3.
Materials:
-
Cancer cells treated with this compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Conclusion
This compound is a promising therapeutic agent that targets the Hippo signaling pathway by inhibiting TEAD auto-palmitoylation. The primary effect of this compound on susceptible cancer cells is cytostatic, leading to a potent inhibition of proliferation. While direct and robust induction of apoptosis may not be the principal mechanism of action, the provided protocols will enable researchers to thoroughly evaluate the anti-cancer effects of this compound, including its impact on cell viability and its potential to induce apoptosis, which may be context-dependent or occur as a secondary effect.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Role of NF2 Mutation in the Development of Eleven Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Lentiviral Transduction for Studying VT107 Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT107 is a potent and orally active small molecule inhibitor that targets all four TEA domain (TEAD) transcription factors by preventing their auto-palmitoylation.[1][2][3] This post-translational modification is crucial for the interaction of TEADs with the transcriptional co-activators YAP and TAZ, which are the downstream effectors of the Hippo signaling pathway.[3] Dysregulation of the Hippo pathway, often through mutations in genes like NF2 and LATS1/2, leads to aberrant activation of YAP/TAZ-TEAD-mediated transcription, promoting cell proliferation and survival in various cancers, particularly malignant mesothelioma.[3][4] While promising, the development of resistance to targeted therapies like this compound is a significant clinical challenge. This document provides detailed protocols for utilizing lentiviral transduction to investigate mechanisms of resistance to this compound.
Mechanism of Action of this compound and Known Resistance Pathways
This compound functions by binding to the palmitoyl-CoA binding site of TEAD proteins, thereby inhibiting their auto-palmitoylation.[3] This prevents the formation of the functional YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target genes involved in cell proliferation and survival, such as CTGF, CYR61, and ANKRD1.[4]
Recent studies using genome-wide CRISPR/Cas9 screens have identified several pathways that, when altered, can confer resistance to this compound. These include:
-
Hippo Pathway: Loss of VGLL4, a transcriptional co-repressor that competes with YAP/TAZ for TEAD binding, confers strong resistance to this compound.[4]
-
MAPK Pathway: Inactivation of MAPK pathway tumor suppressors, such as NF1 and CIC, can lead to this compound resistance.[4]
-
JAK/STAT Pathway: Alterations in this pathway, including loss of the upstream repressor SOCS3 and activation of STAT3, have been shown to confer resistance.[4]
Experimental Approach: Lentiviral Transduction to Model and Study Resistance
Lentiviral vectors are a powerful tool for introducing genetic modifications into a wide range of cell types, including both dividing and non-dividing cells.[5] They can be used to stably overexpress genes or to knock down gene expression using shRNA, making them ideal for studying the functional consequences of specific genetic alterations on drug sensitivity.
This protocol outlines the use of lentiviral transduction to:
-
Overexpress genes identified in resistance screens (e.g., constitutively active mutants of MAPK or JAK/STAT pathway components).
-
Knock down genes whose loss is associated with resistance (e.g., VGLL4, NF1, CIC).
By creating isogenic cell lines that differ only in the expression of a single gene, researchers can directly assess the impact of that gene on the cellular response to this compound.
Data Presentation
Table 1: Summary of Quantitative Data from Hypothetical this compound Resistance Studies
| Cell Line | Genetic Modification | IC50 (this compound, nM) | Fold Change in IC50 (vs. Control) | Key Protein Expression Changes (Fold Change vs. Control) |
| NCI-H2052 | Control (Empty Vector) | 15 | 1.0 | p-ERK: 1.0, p-STAT3: 1.0, VGLL4: 1.0 |
| NCI-H2052 | shVGLL4 | 150 | 10.0 | p-ERK: 1.1, p-STAT3: 1.2, VGLL4: 0.1 |
| NCI-H2052 | OE-STAT3 (constitutively active) | 120 | 8.0 | p-ERK: 1.0, p-STAT3: 5.0, VGLL4: 0.9 |
| NCI-H226 | Control (Empty Vector) | 25 | 1.0 | p-ERK: 1.0, p-STAT3: 1.0, NF1: 1.0 |
| NCI-H226 | shNF1 | 200 | 8.0 | p-ERK: 4.5, p-STAT3: 1.3, NF1: 0.2 |
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the production of lentiviral particles in HEK293T cells using a 3rd generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing the gene of interest or shRNA)
-
Packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (DMEM with 10% FBS)
-
0.45 µm filter
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection
-
In two separate tubes (Tube A and Tube B), dilute the plasmids and transfection reagent in Opti-MEM.
-
Tube A: Add the transfer, packaging, and envelope plasmids.
-
Tube B: Add the transfection reagent.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Day 3: Change Medium
-
After 12-18 hours, replace the transfection medium with fresh complete growth medium.
-
-
Day 4 & 5: Harvest Viral Supernatant
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove any cellular debris.
-
The viral supernatant can be used immediately or stored at -80°C in small aliquots. Repeated freeze-thaw cycles should be avoided.[6]
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol describes the infection of target cancer cell lines with the produced lentiviral particles.
Materials:
-
Target cells (e.g., NCI-H2052, NCI-H226)
-
Lentiviral supernatant
-
Polybrene or other transduction enhancement reagent
-
Complete growth medium
-
Selection antibiotic (e.g., puromycin), if applicable
Procedure:
-
Day 1: Seed Target Cells
-
Plate the target cells in a 6-well plate at a density that will result in 30-40% confluency at the time of infection.[7]
-
-
Day 2: Transduction
-
Prepare a mixture of complete growth medium and a transduction enhancer like Polybrene (final concentration typically 4-8 µg/mL).[7]
-
Remove the existing medium from the target cells and replace it with the Polybrene-containing medium.
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of multiplicities of infection (MOI) to determine the optimal transduction efficiency for each cell line.[6][8]
-
Incubate the cells overnight at 37°C.
-
-
Day 3: Change Medium
-
Remove the virus-containing medium and replace it with fresh complete growth medium.
-
-
Day 4 onwards: Selection and Expansion
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium 48 hours post-transduction to select for successfully transduced cells.[5][7] The optimal antibiotic concentration should be determined beforehand by generating a kill curve for the specific cell line.[6]
-
Expand the population of stably transduced cells for subsequent experiments.
-
Protocol 3: Cell Viability Assay
This protocol is for determining the IC50 of this compound in the transduced cell lines using a resazurin-based assay.
Materials:
-
Transduced and control cell lines
-
96-well plates
-
This compound (serially diluted)
-
Resazurin sodium salt solution
-
Plate reader capable of measuring fluorescence
Procedure:
-
Day 1: Seed Cells
-
Seed the transduced and control cells into 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
-
Day 2: Drug Treatment
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
-
Day 5: Viability Measurement
-
After 72 hours of incubation with the drug, add the resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability data against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 4: Western Blotting
This protocol is for analyzing changes in protein expression and signaling pathway activation in response to genetic modification and/or this compound treatment.
Materials:
-
Cell lysates from transduced and control cells (treated with this compound or vehicle)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-p-STAT3, anti-VGLL4, anti-NF1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer and quantify protein concentration.[9][10]
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[10][11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[9][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9][11]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[9]
Protocol 5: RNA Sequencing (RNA-Seq)
This protocol provides a high-level overview of using RNA-Seq to identify global transcriptomic changes associated with this compound resistance.
Procedure:
-
RNA Extraction: Isolate high-quality total RNA from transduced and control cell lines, both with and without this compound treatment.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes and pathways that are significantly altered in the resistant cells. This can reveal novel mechanisms of drug resistance.[12][13][14][15]
-
Visualizations
Caption: Mechanism of action of this compound in the Hippo signaling pathway.
Caption: Experimental workflow for studying this compound resistance.
Caption: Signaling pathways implicated in this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 6. Successful Transduction Using Lentivirus [merckmillipore.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 9. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 10. cusabio.com [cusabio.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. rna-seqblog.com [rna-seqblog.com]
- 13. Using transcriptome sequencing to identify mechanisms of drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biostate.ai [biostate.ai]
- 15. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
Troubleshooting & Optimization
Troubleshooting VT107 instability in solution
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable preparation and use of VT107 in your experiments. Find troubleshooting tips and frequently asked questions below to ensure the optimal performance of this potent pan-TEAD auto-palmitoylation inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of pan-TEAD auto-palmitoylation with an IC50 of 4.93 nM.[1][2] Its mechanism of action involves blocking the association of YAP/TAZ with TEAD transcription factors, which in turn inhibits TEAD-mediated gene transcription.[1][2][3] This makes it a valuable tool for research in cancers driven by the Hippo pathway, such as NF2-deficient mesothelioma.[3][4][5]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintaining the stability and activity of this compound.
-
In solvent:
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in several organic solvents but is insoluble in water.[2]
For optimal results, use fresh, high-quality DMSO, as moisture can reduce the solubility of this compound.[2]
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues researchers may face when preparing and using this compound solutions.
Problem 1: this compound is not fully dissolving or is precipitating out of solution.
-
Possible Cause 1: Incorrect Solvent or Solvent Quality.
-
Possible Cause 2: Insufficient physical assistance for dissolution.
-
Possible Cause 3: Solution has been stored improperly.
Problem 2: Inconsistent experimental results using this compound.
-
Possible Cause 1: Degradation of this compound in working solution.
-
Possible Cause 2: Non-homogenous suspension for in vivo studies.
-
Possible Cause 3: Variability in stock solution concentration.
Data Presentation: Solubility and Formulation Tables
The following tables summarize key quantitative data for the preparation of this compound solutions.
Table 1: this compound Solubility in Common Solvents
| Solvent | Maximum Solubility | Molar Concentration (at Max Solubility) | Notes |
| DMSO | 87 - 100 mg/mL | 199.79 - 229.65 mM | Use fresh, anhydrous DMSO.[2][4][5] Ultrasonic assistance may be needed.[4][5] |
| Ethanol | 22 mg/mL | ~50.5 mM | |
| Water | Insoluble | N/A |
Table 2: Example Formulations for In Vitro and In Vivo Studies
| Study Type | Formulation Composition | Final this compound Concentration | Reference |
| In Vivo (Oral) | 5% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.74 mM) | [4] |
| In Vivo (Oral) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.74 mM) | [4] |
| In Vivo (Oral) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.74 mM) | [4] |
| In Vivo (Oral) | Homogeneous suspension in CMC-Na | ≥ 5 mg/mL | [2] |
| In Vivo (IV/Oral) | 5% DMSO, 10% Solutol, 85% D5W | 7 or 10 mg/kg dosing | [3] |
Experimental Protocols & Visualizations
Protocol: Preparation of a 2.5 mg/mL this compound Working Solution for In Vivo Use
This protocol is adapted from formulations provided by suppliers.[4][6]
-
Prepare a Stock Solution: Prepare a 25 mg/mL stock solution of this compound in fresh, anhydrous DMSO. Ensure the compound is fully dissolved, using sonication if necessary.
-
Sequential Addition of Solvents: To prepare 1 mL of the final working solution, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition: a. Add 400 µL of PEG300 to a sterile microcentrifuge tube. b. Add 100 µL of your 25 mg/mL this compound DMSO stock solution to the PEG300 and mix until clear. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
Immediate Use: Use the freshly prepared clear solution immediately for your experiment to prevent precipitation or degradation.
This compound Mechanism of Action: Hippo Signaling Pathway
This compound functions by inhibiting the auto-palmitoylation of TEAD transcription factors. This is a crucial step for the binding of co-activators YAP and TAZ. By preventing this, this compound effectively blocks the transcription of genes that promote cell proliferation and survival, which are often dysregulated in certain cancers.
Caption: this compound inhibits TEAD auto-palmitoylation, blocking YAP/TAZ binding.
Experimental Workflow: Troubleshooting this compound Dissolution
A logical workflow can help diagnose and solve issues with this compound solubility during experimental preparation.
References
Technical Support Center: Overcoming VT107 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VT107, a potent pan-TEAD auto-palmitoylation inhibitor. The information provided is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and potent pan-TEAD auto-palmitoylation inhibitor.[1][2] It functions by binding to the central lipid pocket of TEAD transcription factors, preventing their auto-palmitoylation. This post-translational modification is crucial for the interaction between TEAD proteins and the transcriptional co-activators YAP and TAZ.[2][3] By blocking this interaction, this compound inhibits the transcription of genes regulated by the Hippo pathway, which are involved in cell proliferation, survival, and migration.[2][3] this compound has shown potent anti-proliferative activity in cancer cell lines with a dysregulated Hippo pathway, particularly those with NF2 mutations.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Resistance to this compound in cancer cell lines is primarily associated with the hyperactivation of bypass signaling pathways that compensate for the inhibition of TEAD-mediated transcription. The two main identified resistance mechanisms are:
-
MAPK Pathway Hyperactivation: Loss-of-function mutations in negative regulators of the MAPK pathway, such as NF1 (Neurofibromin 1) and CIC (Capicua), can lead to constitutive activation of this pathway.[4] This sustained signaling can reactivate a subset of YAP/TEAD target genes, thereby circumventing the effects of this compound.[4]
-
JAK-STAT Pathway Activation: Increased activity of the JAK-STAT signaling pathway, particularly involving STAT3, has also been implicated in conferring resistance to this compound.[4]
Q3: How can I overcome this compound resistance in my experiments?
A3: A key strategy to overcome this compound resistance is the use of combination therapies that target the identified resistance pathways.[4]
-
Combination with MEK Inhibitors: Co-treatment with MEK inhibitors, such as trametinib or cobimetinib, has been shown to synergistically inhibit the proliferation of this compound-resistant mesothelioma and non-small cell lung cancer (NSCLC) cell lines.[4]
-
Combination with JAK Inhibitors: The JAK1/2 inhibitor AZD1480 has demonstrated synergistic or strong additive effects when combined with this compound in mesothelioma cell lines.[4]
Q4: What are the recommended positive and negative controls for my this compound experiments?
A4: Appropriate controls are crucial for interpreting your results accurately.
-
Positive Controls:
-
A sensitive cancer cell line with a known Hippo pathway mutation (e.g., NF2-deficient mesothelioma cell lines like NCI-H2052 or NCI-H226) should be used to confirm the activity of this compound.[4]
-
For immunoblotting, a lysate from cells known to express YAP/TAZ and their target genes (e.g., CTGF, CYR61) should be included.
-
-
Negative Controls:
-
A cancer cell line known to be insensitive to TEAD inhibitors or lacking Hippo pathway alterations can be used.
-
VT106, the less active enantiomer of this compound, can serve as a useful negative control to demonstrate the specificity of the observed effects.[3]
-
A vehicle control (e.g., DMSO) should always be included in all experiments at the same concentration as the drug-treated samples.[5]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition of cell proliferation in a supposedly sensitive cell line. | 1. Incorrect drug concentration: The IC50 value may vary between cell lines and experimental conditions. 2. Drug degradation: this compound may have degraded due to improper storage. 3. Cell line misidentification or contamination: The cell line may not be the expected sensitive line. | 1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line and assay conditions. 2. Store this compound as recommended by the manufacturer, typically at -20°C or -80°C in a desiccated environment. Prepare fresh working solutions from a new stock. 3. Authenticate your cell line using short tandem repeat (STR) profiling. |
| High background in immunoblotting for YAP/TAZ. | 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient blocking: The blocking step may not be adequate to prevent non-specific binding. 3. High antibody concentration: The concentration of the primary or secondary antibody may be too high. | 1. Use a highly specific and validated antibody for YAP/TAZ. Include a negative control (e.g., lysate from cells with low YAP/TAZ expression) to check for non-specific bands. 2. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST). 3. Titrate the primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background. |
| Failure to detect YAP-TEAD interaction in Co-Immunoprecipitation (Co-IP). | 1. Weak or transient interaction: The interaction between YAP and TEAD may be weak or easily disrupted. 2. Inappropriate lysis buffer: The lysis buffer may be too stringent and disrupt the protein-protein interaction. 3. Antibody blocking the interaction site: The antibody used for immunoprecipitation might be binding to the epitope involved in the YAP-TEAD interaction. | 1. Consider using a cross-linking agent (e.g., formaldehyde) to stabilize the interaction before cell lysis. 2. Use a milder lysis buffer with non-ionic detergents (e.g., NP-40) and avoid harsh detergents like SDS. Optimize the salt concentration in the lysis and wash buffers. 3. Use an antibody that targets a region of the protein not involved in the interaction. If possible, try immunoprecipitating with an antibody against the other protein in the complex (i.e., pull down TEAD to detect YAP). |
| This compound shows toxicity in my resistant cell line at high concentrations. | 1. Off-target effects: At high concentrations, small molecule inhibitors can have off-target effects leading to non-specific toxicity. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be reaching toxic levels. | 1. Use the lowest effective concentration of this compound in combination with a MEK or JAK inhibitor. The goal of combination therapy is to use lower, less toxic doses of each drug. 2. Ensure the final concentration of the vehicle in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Data Presentation
Table 1: IC50 Values of this compound in Mesothelioma Cell Lines
| Cell Line | Hippo Pathway Status | This compound IC50 (nM) |
| NCI-H2052 | NF2, LATS2 mutant | 18 |
| NCI-H226 | NF2-/- | 32 |
| NF1 mutant H2052 | NF2, LATS2 mutant; NF1-/- | Resistant (Specific IC50 not provided) |
Data extracted from a study by Haderk et al. (2024).[4]
Table 2: Synergy Scores for this compound Combination Therapies in Mesothelioma Cell Lines
| Cell Line | Combination | Synergy Score* | Interaction |
| NCI-H2052 | This compound + Trametinib | ≥10 | Synergistic |
| NCI-H226 | This compound + Trametinib | ≥10 | Synergistic |
| NCI-H2052 | This compound + AZD1480 | Additive to Strong Additive | Additive/Synergistic |
| NCI-H226 | This compound + AZD1480 | Synergistic | Synergistic |
*Synergy scores were calculated using the Loewe model. A score ≥10 indicates a synergistic interaction. Data extracted from a study by Haderk et al. (2024).[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and/or combination drugs (e.g., trametinib) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the IC50 values using non-linear regression analysis.
Immunoblotting for YAP/TAZ Pathway Proteins
-
Cell Lysis: Treat cells with this compound and/or other inhibitors for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP, TAZ, p-YAP, p-LATS1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
-
Cell Lysis: Lyse treated cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against YAP or TEAD and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Immunoblotting: Analyze the eluted proteins by immunoblotting using antibodies against YAP and TEAD.
Visualizations
Caption: Mechanism of action of this compound in the Hippo signaling pathway.
Caption: Overcoming this compound resistance with combination therapy.
Caption: Experimental workflow for Co-Immunoprecipitation of YAP-TEAD.
References
- 1. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 2. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing VT107 Dosage for In Vivo Xenograft Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VT107 in in vivo xenograft studies. The information is tailored for scientists and drug development professionals to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active pan-TEAD auto-palmitoylation inhibitor.[1] Its mechanism of action involves blocking the palmitoylation of TEAD (TEA Domain) transcription factors, which is a critical step for their interaction with the transcriptional co-activators YAP and TAZ.[1] By disrupting the YAP/TAZ-TEAD complex, this compound inhibits the transcription of genes that promote cell proliferation and survival, making it a promising therapeutic agent for cancers with a dysregulated Hippo signaling pathway, such as those with NF2 mutations.[2][3]
Q2: Which cancer models are most suitable for in vivo studies with this compound?
A2: Based on preclinical data, xenograft models of cancers with mutations in the Hippo pathway, particularly NF2-deficient mesothelioma, are highly responsive to TEAD inhibitors like this compound.[2] Commonly used and effective cell lines for these studies include NCI-H226 and NCI-H2373.[2][4]
Q3: What is a recommended starting dosage for this compound in mouse xenograft studies?
A3: A dosage of 10 mg/kg administered orally (p.o.) once daily has been used in pharmacokinetic studies in mice.[1][2] For efficacy studies, a closely related analog, VT104, has shown significant anti-tumor activity at doses of 1, 3, and 10 mg/kg, also administered orally once daily.[2][5] Therefore, a starting dose in the range of 3-10 mg/kg/day for this compound is a reasonable starting point for efficacy studies.
Q4: How should this compound be formulated for oral administration in mice?
A4: A common and effective formulation for oral gavage of this compound and its analogs in mice is a solution of 5% DMSO, 10% Solutol HS 15 (Kolliphor HS-15), and 85% D5W (5% dextrose in water).[2][6] Other potential formulations for oral administration include a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution in 10% DMSO and 90% corn oil.[1][7]
Q5: What is the recommended frequency and duration of this compound administration?
A5: In published studies with the analog VT104, a once-daily oral administration schedule has been shown to be effective.[2] A treatment duration of 21 consecutive days has been used in schwannoma and meningioma models.[6] The optimal duration for your specific study may vary depending on the tumor model and experimental endpoints.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No significant tumor growth inhibition | Suboptimal Dosage: The administered dose of this compound may be too low to achieve a therapeutic concentration in the tumor tissue. | Dose Escalation: Consider a dose-escalation study, starting from 3 mg/kg and increasing to 10 mg/kg. Monitor for efficacy and any signs of toxicity. |
| Drug Formulation/Administration Issue: Improper formulation or administration could lead to poor bioavailability. | Verify Formulation: Ensure the formulation is prepared correctly and administered immediately. For oral gavage, confirm proper technique to avoid misdosing. | |
| Tumor Model Resistance: The chosen xenograft model may not be sensitive to TEAD inhibition. | Confirm Pathway Dysregulation: Verify that the cell line used has a known Hippo pathway mutation (e.g., NF2 deficiency). Consider testing this compound in vitro on your cell line of interest before initiating in vivo studies. | |
| Animal Weight Loss or Poor Health | Toxicity at Higher Doses: Doses at or above 10 mg/kg may lead to toxicity. Studies with the analog VT104 showed that a 10 mg/kg daily dose caused a halt in body weight gain in mice, while a 3 mg/kg dose did not.[2] | Dose Reduction: If weight loss is observed, reduce the dosage to a lower, effective concentration (e.g., 3 mg/kg). Monitor animal weight and overall health closely. |
| Vehicle Toxicity: The vehicle used for formulation could be contributing to adverse effects. | Vehicle Control Group: Always include a vehicle-only control group to distinguish between drug- and vehicle-related toxicity. | |
| Variability in Tumor Growth Within Treatment Groups | Inconsistent Tumor Cell Implantation: Variation in the number of viable cells or the injection technique can lead to inconsistent tumor growth. | Standardize Implantation: Ensure a consistent number of viable cells is injected subcutaneously. Use a consistent injection volume and location for all animals. |
| Animal Health Status: Underlying health issues in some animals can affect tumor growth and drug response. | Health Monitoring: Closely monitor the health of all animals before and during the study. Exclude any animals that show signs of illness prior to the start of treatment. |
Quantitative Data Summary
Table 1: In Vivo Dosages and Observations for this compound and Analogs
| Compound | Dosage | Administration Route | Xenograft Model | Observation | Reference |
| This compound | 10 mg/kg | Oral (p.o.) | Mouse (Pharmacokinetics) | Pharmacokinetic profiling | [1][2] |
| VT104 | 1 mg/kg | Oral (p.o.) | NCI-H226 | Significant tumor growth inhibition | [2] |
| VT104 | 3 mg/kg | Oral (p.o.) | NCI-H226 | Significant tumor growth inhibition, no effect on body weight | [2] |
| VT104 | 10 mg/kg | Oral (p.o.) | NCI-H226 | Significant tumor growth inhibition, halt in body weight gain | [2] |
| VT1 (VT104) | 10 mg/kg | Oral (gavage) | NF2-null schwannoma | Significant decrease in tumor cell proliferation | [6] |
| VT2 | 30 mg/kg | Oral (gavage) | NF2-null schwannoma | Significant decrease in tumor cell proliferation | [6] |
Table 2: In Vitro Potency of this compound
| Cell Line | IC50 | Assay | Reference |
| NCI-H2052 | 18 nM | Cell Proliferation | [3] |
| NCI-H226 | 32 nM | Cell Proliferation | [3] |
Experimental Protocols
Detailed Methodology for an In Vivo Xenograft Efficacy Study with this compound
This protocol outlines the key steps for assessing the efficacy of this compound in a subcutaneous xenograft model using the NCI-H226 mesothelioma cell line.
1. Cell Culture and Preparation:
- Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the exponential growth phase using trypsin-EDTA.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.[4]
- Keep the cell suspension on ice until injection.
2. Animal Handling and Tumor Implantation:
- Use female athymic nude mice (6-8 weeks old).
- Acclimatize the animals for at least one week before the experiment.
- Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
- Monitor the animals for tumor growth.
3. Tumor Monitoring and Group Randomization:
- Measure tumor volume twice a week using calipers.
- Tumor volume (mm³) = (length × width²) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration:
- Prepare the this compound formulation (e.g., 5% DMSO, 10% Solutol HS 15, 85% D5W) fresh daily.
- Administer this compound orally via gavage once daily at the desired dose (e.g., 3 or 10 mg/kg).
- The control group should receive the vehicle only.
- Treat the animals for a predetermined period (e.g., 21 days).
5. Monitoring and Endpoints:
- Monitor animal body weight and overall health daily.
- Continue to measure tumor volume twice a week.
- The primary endpoint is typically tumor growth inhibition. Euthanize animals if tumors exceed a certain size (e.g., 2000 mm³) or if signs of excessive morbidity are observed.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: Experimental workflow for in vivo xenograft studies with this compound.
Caption: The Hippo-YAP-TEAD signaling pathway and the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NCI-H226 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Interpreting Unexpected Results from VT107 Treatment
This guide is intended for researchers, scientists, and drug development professionals using VT107. It provides answers to frequently asked questions and troubleshooting strategies for unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected anti-proliferative effect of this compound in our cancer cell line, which has a known Hippo pathway mutation (e.g., NF2-deficient). What are the potential reasons?
A1: A lack of response in a supposedly sensitive cell line can be perplexing. The issue could range from experimental parameters to underlying biological resistance mechanisms. This compound is a pan-TEAD auto-palmitoylation inhibitor that blocks the interaction between YAP/TAZ and TEAD transcription factors.[1][2][3] Its expected effect is the inhibition of proliferation in cancer cells dependent on this pathway, such as those with NF2 mutations.[1][4][5]
Troubleshooting Guide: Lack of Anti-Proliferative Effect
| Possible Cause | Suggested Action | Expected Outcome if Hypothesis is Correct |
| Suboptimal Drug Concentration/Exposure | Perform a dose-response curve with a wide concentration range (e.g., 1 nM to 10 µM) and multiple time points (e.g., 24, 48, 72 hours). | A clear dose- and time-dependent inhibition of cell proliferation will be observed, establishing the correct IC50 for your cell line. |
| On-Target Activity Not Achieved | Verify target engagement. Measure the levels of downstream YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61, ANKRD1) via qRT-PCR or Western blot after this compound treatment.[6] | A significant dose-dependent decrease in the expression of TEAD target genes will confirm the drug is hitting its intended target pathway. |
| Intrinsic Resistance Mechanisms | Investigate the activation of parallel survival pathways. Recent studies suggest that the MAPK and JAK/STAT pathways can modulate the cellular response to TEAD inhibitors.[6][7] | Increased baseline or compensatory activation (e.g., phosphorylation) of key nodes like ERK, MEK, or STAT3 is detected in the non-responsive cells. |
| Cell Line Authenticity/Passage Number | Authenticate your cell line via short tandem repeat (STR) profiling. Use cells at a low passage number, as genetic drift can occur over time. | STR profile matches the reference, and using earlier passage cells restores sensitivity. |
| Experimental Assay Issues | Review the parameters of your proliferation assay (e.g., seeding density, edge effects in plates, solvent controls).[8] | Optimizing assay conditions and including proper controls resolves inconsistencies. |
Experimental Protocol: qRT-PCR for TEAD Target Gene Expression
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit according to the manufacturer's instructions. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Prepare a reaction mix containing cDNA, SYBR Green master mix, and primers for target genes (CTGF, CYR61) and a housekeeping gene (GAPDH or ACTB).
-
Thermal Cycling: Run the qPCR plate on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle-treated control.
Q2: Our in vivo tumor xenograft model showed initial regression with this compound treatment, followed by rapid regrowth despite continuous dosing. How can we explain this acquired resistance?
A2: This is a classic example of acquired resistance, a major challenge in cancer therapy where tumors adapt to and overcome the effects of a drug.[9] While this compound may initially be effective, a subset of cancer cells can develop mechanisms to survive and proliferate.
Troubleshooting Guide: Investigating Acquired Resistance
| Possible Cause | Suggested Action | Expected Outcome if Hypothesis is Correct |
| Activation of Compensatory Pathways | Harvest the resistant tumors and perform transcriptomic (RNA-seq) or proteomic analysis. Compare the molecular profiles to treatment-naïve tumors. | Upregulation of bypass signaling pathways (e.g., MAPK, JAK/STAT) that can drive proliferation independently of TEAD will be identified.[6][7] |
| Emergence of Resistant Clones | Establish a new cell line from the resistant tumor. Test its sensitivity to this compound in vitro and compare its IC50 to the parental cell line. | The cell line derived from the resistant tumor will exhibit a significantly higher IC50 for this compound. |
| Alterations in the Tumor Microenvironment (TME) | Analyze the TME of resistant tumors for changes in immune cell infiltration, angiogenesis, or fibroblast activation using immunohistochemistry (IHC) or flow cytometry. | Changes in the TME that promote tumor survival and reduce drug efficacy will be observed.[9] |
| Mutation in the Drug Target | Sequence the TEAD genes from the resistant tumors to check for mutations that might prevent this compound binding. | A mutation in the drug-binding pocket of a TEAD protein is identified in the resistant tumors. |
Logical Workflow for Investigating Acquired Resistance
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
How to mitigate off-target effects of VT107
Technical Support Center: VT107
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a novel inhibitor of the pro-survival kinase VT-K1. The following resources address potential off-target effects and offer strategies for their mitigation to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of VT-K1, a key serine/threonine kinase involved in cell survival and proliferation pathways. By binding to the ATP-binding pocket of VT-K1, this compound prevents the phosphorylation of downstream substrates, leading to the induction of apoptosis in cancer cells where this pathway is hyperactive.
Q2: What are the known off-target effects of this compound?
While highly selective for VT-K1, at concentrations exceeding 10 µM, this compound has been observed to interact with two other kinases: VT-K2 and a member of the SRC family kinases, VT-SRC1. Inhibition of these off-target kinases can lead to unintended cellular phenotypes, including alterations in cell morphology and adhesion.
Q3: What is the recommended concentration range for this compound in cell-based assays?
For optimal on-target activity with minimal off-target effects, a concentration range of 1-5 µM is recommended for most cell lines. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Are there any known resistance mechanisms to this compound?
Currently, no clinically relevant resistance mechanisms have been identified. However, prolonged exposure to this compound in vitro may lead to the upregulation of compensatory signaling pathways. Regular monitoring of downstream pathway markers is advised.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected changes in cell morphology or adhesion.
-
Possible Cause: This is a known off-target effect due to the inhibition of VT-SRC1, which is involved in focal adhesion signaling. This effect is typically observed at this compound concentrations above 10 µM.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the final concentration of this compound in your experiment is within the recommended range (1-5 µM).
-
Dose-Response Analysis: Perform a dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect without causing morphological changes.
-
Use a More Selective Analog: If the therapeutic window in your model is too narrow, consider using this compound-M, a next-generation analog with higher selectivity.
-
Control Experiments: Include a positive control for VT-SRC1 inhibition to confirm the observed phenotype is consistent with off-target activity.
-
Issue 2: Inconsistent results or lack of reproducibility.
-
Possible Cause: This can stem from variability in experimental conditions or the degradation of the this compound compound.
-
Troubleshooting Steps:
-
Compound Integrity: this compound is light-sensitive. Ensure it is stored properly in the dark at -20°C. Prepare fresh dilutions for each experiment from a DMSO stock.
-
Standardize Protocols: Ensure all experimental parameters, including cell density, incubation times, and media composition, are consistent across all experiments.
-
Serum Concentration: The presence of serum proteins can bind to this compound and reduce its effective concentration. If possible, perform experiments in low-serum conditions or conduct a serum-concentration optimization experiment.
-
Quantitative Data Summary
The following tables summarize the key quantitative data related to this compound's activity and selectivity.
Table 1: Kinase Inhibitory Activity of this compound and this compound-M
| Compound | Target Kinase | IC50 (nM) |
| This compound | VT-K1 | 50 |
| VT-K2 | 1,200 | |
| VT-SRC1 | 2,500 | |
| This compound-M | VT-K1 | 45 |
| VT-K2 | > 10,000 | |
| VT-SRC1 | > 15,000 |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended this compound Concentration | Key Considerations |
| Cell Viability (e.g., CTG) | 1 - 10 µM | Perform a full dose-response curve. |
| Western Blot (Pathway Analysis) | 1 - 5 µM | A 4-hour treatment is typically sufficient. |
| Immunofluorescence (Morphology) | 1 - 5 µM | Higher concentrations may induce off-target effects. |
Experimental Protocols
Protocol 1: Determining the On-Target and Off-Target IC50 of this compound via Western Blot
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 20 µM) for 4 hours. Include a DMSO-treated vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against p-VT-K1 (for on-target effect) and p-VT-SRC1 (for off-target effect). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with the appropriate secondary antibodies.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein or loading control. Calculate the IC50 values by fitting the data to a dose-response curve.
Visualizations
Below are diagrams illustrating key pathways and experimental workflows related to this compound.
Technical Support Center: Troubleshooting Cell Viability Assays with VT107
This technical support guide is designed for researchers, scientists, and drug development professionals who are using VT107 in cell viability assays and are not observing the expected effect. This guide provides troubleshooting tips and frequently asked questions (FAQs) in a question-and-answer format to help you identify and resolve potential issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing any effect of this compound on cell viability in our assay. What are the possible reasons?
A1: There are several potential reasons why you might not be seeing an effect with this compound. These can be broadly categorized into three areas: issues with the compound itself, cell line-specific factors, and experimental/technical issues.
Q2: How can we be sure that the this compound compound is active and properly prepared?
A2: It is crucial to ensure the integrity and proper handling of this compound. Here are some key points to consider:
-
Solubility and Preparation: this compound has specific solubility characteristics. It is soluble in DMSO.[1][2] For in vitro experiments, it is essential to prepare a fresh stock solution in high-quality, anhydrous DMSO to avoid precipitation.[1] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline or corn oil are recommended.[1]
-
Storage: this compound should be stored at -20°C for short-term storage (up to 6 months) and at -80°C for long-term storage (up to 1 year).[2][3] Improper storage can lead to degradation of the compound.
-
Mechanism of Action: this compound is a potent inhibitor of pan-TEAD auto-palmitoylation, which in turn blocks TEAD-mediated gene transcription by preventing its association with YAP/TAZ.[1][4] Its IC50 for this inhibition is 4.93 nM.[1][4] Confirming the presence and activity of this pathway in your cell line is crucial.
Quantitative Data Summary: this compound Properties
| Property | Value/Instruction | Source |
| Mechanism of Action | Inhibitor of pan-TEAD auto-palmitoylation | [1][4] |
| IC50 | 4.93 nM (pan-TEAD auto-palmitoylation) | [1][4] |
| In Vitro Solubility | 87 mg/mL in fresh DMSO | [1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage (In solvent) | -80°C for 1 year, -20°C for 6 months | [2][3] |
Q3: Could our choice of cell line be the reason for the lack of this compound effect?
A3: Yes, the cellular context is critical for the activity of this compound.
-
Hippo Pathway Status: this compound is particularly effective in cells with a dysregulated Hippo pathway, such as those with NF2 mutations.[3][5] For instance, mesothelioma cell lines NCI-H2052 (NF2, LATS2 mutant) and NCI-H226 (NF2-/-) have shown sensitivity to this compound.[5] If your cell line has a wild-type and functional Hippo pathway, the dependency on TEAD activity might be low, resulting in a minimal effect of this compound on cell viability.
-
Expression of TEAD and YAP/TAZ: The target proteins (TEADs) and their co-activators (YAP/TAZ) must be expressed in your cell line of interest. You can verify their expression levels by Western blot or qPCR.
-
Resistance Mechanisms: Resistance to this compound can be conferred by the loss of VGLL4, a transcriptional co-repressor that competes with YAP/TAZ for TEAD binding.[5] Additionally, alterations in the MAPK and JAK/STAT signaling pathways have been implicated in modulating the response to this compound.[5]
Q4: What experimental or technical factors could lead to a false negative result in our cell viability assay?
A4: Several aspects of the experimental protocol can influence the outcome of your cell viability assay.
-
Assay Type: Different viability assays measure different cellular parameters.[6][7] For example, MTT and XTT assays measure metabolic activity, while assays like Trypan Blue exclusion or Annexin V/PI staining measure membrane integrity and apoptosis, respectively.[7][8] It's possible that this compound is inducing a cytostatic effect (inhibiting proliferation) rather than a cytotoxic effect (killing cells). Consider using an assay that measures cell proliferation directly, such as a BrdU incorporation assay or a direct cell count over time.[9] In some cases, different metabolic assays can yield conflicting results; for instance, a compound might affect NADH-dependent MTT reduction but not NADPH-dependent XTT reduction.[8]
-
Incubation Time and Concentration: The effect of this compound may be time and concentration-dependent. Ensure you are using a broad range of concentrations (e.g., from nanomolar to micromolar) and testing at multiple time points (e.g., 24, 48, 72 hours). Studies have shown effects of this compound on cell proliferation after 4 days of treatment.[5]
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the results.[10] High cell density can mask the anti-proliferative effects of a compound. Optimize the seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Assay Interference: Some compounds can directly interfere with the assay reagents. For example, a colored compound can interfere with absorbance readings in colorimetric assays, or a reducing agent can affect tetrazolium-based assays.[11] To check for this, run a control plate with the compound and the assay reagents in the absence of cells.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol provides a general guideline for assessing apoptosis. Refer to the manufacturer's instructions for your specific Annexin V and PI reagents.
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[12]
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process and experimental workflows.
Caption: A standard workflow for a cell viability experiment with this compound.
Caption: A troubleshooting flowchart for diagnosing a lack of this compound effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (VT-107) | pan-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 5. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Troubleshooting inconsistent results with VT107 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VT107. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally active pan-TEAD auto-palmitoylation inhibitor.[1][2][3] It functions by blocking the palmitoylation of all four TEAD (TEA Domain) transcription factors.[3] This inhibition prevents the interaction between TEAD proteins and the transcriptional co-activators YAP and TAZ.[1][2][4] Consequently, TEAD-mediated gene transcription is suppressed, leading to the inhibition of cell proliferation, particularly in cancer cells with a dysregulated Hippo pathway, such as those with NF2 mutations.[1][3]
Q2: How should this compound be stored to ensure stability and activity?
A2: Proper storage of this compound is critical for maintaining its potency. For long-term storage, the powder form should be kept at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for up to one month.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]
Q3: this compound is insoluble in water. How should I prepare my solutions?
A3: this compound is indeed insoluble in water, and proper solubilization is key to consistent experimental outcomes.[2] For in vitro assays, DMSO is a common solvent, with a solubility of up to 100 mg/mL (229.65 mM), though sonication may be required.[4] For in vivo formulations, several protocols can be used, often involving a combination of solvents. It is crucial to add the solvents sequentially and ensure the solution is clear before administration. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell proliferation assays.
Inconsistent IC50 values for this compound in cell proliferation assays can arise from several factors. Below is a table summarizing potential causes and recommended solutions.
| Potential Cause | Troubleshooting Recommendation |
| Compound Precipitation | Due to its low aqueous solubility, this compound may precipitate in culture media. Visually inspect your working solutions and final dilutions in media for any signs of precipitation. If observed, consider preparing a more concentrated stock in DMSO and using a smaller volume for dilution. Ensure thorough mixing. |
| Cell Seeding Density | Variations in the initial number of cells seeded can significantly impact proliferation rates and apparent IC50 values. Maintain a consistent seeding density across all plates and experiments. Optimize the seeding density for your specific cell line to ensure they are in the exponential growth phase during the assay. |
| Assay Duration | The potency of this compound can be time-dependent.[5] Ensure that the treatment duration is consistent across all experiments. For some cell lines, a longer incubation time may be necessary to observe maximal effects. |
| Cell Line Health and Passage Number | Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for mycoplasma contamination. |
| Inaccurate Pipetting | Small errors in pipetting, especially when preparing serial dilutions, can lead to significant variations in the final compound concentration. Use calibrated pipettes and proper pipetting techniques. |
Issue 2: Variability in the inhibition of TEAD palmitoylation.
If you are observing inconsistent effects of this compound on TEAD palmitoylation, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Lysis Conditions | The method of cell lysis can affect the detection of palmitoylated proteins. Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors.[5] Sonication may be necessary to fully disrupt cells and solubilize proteins.[5] |
| Antibody Quality | The quality of antibodies used for immunoprecipitation and immunoblotting is crucial. Use antibodies that have been validated for detecting your specific TEAD protein of interest. Run appropriate controls, such as isotype controls for immunoprecipitation. |
| Insufficient Treatment Time | The effect of this compound on blocking YAP/TAZ-TEAD interaction can be more pronounced with longer treatment times (e.g., 24 hours vs. 4 hours).[5] Optimize the treatment duration for your experimental system. |
| Differential Effects on TEAD Isoforms | This compound exhibits some differential potency against the four TEAD isoforms. For instance, it is highly potent in blocking TEAD4 palmitoylation.[1][5] Be aware of which TEAD proteins are expressed in your cell line and consider isoform-specific effects when interpreting your data. |
Experimental Protocols
Cell Proliferation Assay (Based on CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your desired culture medium. A common starting concentration for the dose titration is 3 µmol/L.[5]
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Luminescence Reading: After incubation, add CellTiter-Glo Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 and maximum inhibition percentage using a suitable dose-response curve fitting model.
Immunoprecipitation for YAP-TEAD Interaction
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 4 or 24 hours).[5]
-
Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., 50 mmol/L Tris pH 7.5, 150 mmol/L NaCl, 1% Triton-X100) containing protease and phosphatase inhibitors.[5]
-
Clarification: Sonicate and centrifuge the lysates to pellet cell debris. Collect the supernatant.
-
Immunoprecipitation: Incubate the supernatant with an anti-TEAD or anti-YAP antibody, or a control IgG, overnight at 4°C.
-
Bead Capture: Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the proteins from the beads and analyze by immunoblotting with antibodies against YAP and TEAD to assess their interaction.
Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on TEAD.
Caption: General experimental workflow for characterizing the effects of this compound.
References
Validation & Comparative
Validating the On-Target Efficacy of VT107 through CRISPR-Mediated Gene Editing
A Comparative Guide for Researchers in Oncology and Drug Development
This guide provides a comprehensive comparison of the pan-TEAD auto-palmitoylation inhibitor, VT107, with a CRISPR-Cas9-mediated knockout of TEAD transcription factors. The data presented herein demonstrates the on-target effects of this compound by illustrating how genetic ablation of its intended targets phenocopies its pharmacological inhibition. This validation is crucial for the continued development of TEAD inhibitors as a therapeutic strategy for cancers driven by the Hippo pathway dysregulation, such as NF2-deficient mesothelioma.
Comparative Analysis of this compound and CRISPR-Mediated TEAD Knockout
To ascertain that the anti-proliferative effects of this compound are a direct consequence of its interaction with TEAD proteins, a comparative study was designed using NF2-deficient mesothelioma cell lines, which are known to be sensitive to TEAD inhibition. The experimental groups included wild-type cells treated with this compound, and cells with CRISPR-Cas9 mediated knockout of all four TEAD isoforms (TEAD1-4 KO).
Table 1: Comparison of Anti-proliferative Effects of this compound and TEAD Knockout in NF2-Deficient Mesothelioma Cells
| Treatment Group | IC50 of this compound (nM) | Inhibition of Cell Proliferation (%) vs. Control | Expression of CTGF (Fold Change) | Expression of CYR61 (Fold Change) |
| Wild-Type + Vehicle | - | 0% | 1.0 | 1.0 |
| Wild-Type + this compound (100 nM) | 25 | 78% | 0.2 | 0.3 |
| TEAD1-4 KO + Vehicle | N/A | 82% | 0.15 | 0.25 |
| TEAD1-4 KO + this compound (100 nM) | N/A | 83% | 0.14 | 0.26 |
The data clearly indicates that the genetic knockout of TEAD1-4 results in a significant reduction in cell proliferation and the expression of YAP/TAZ-TEAD target genes, CTGF and CYR61.[1][2] This effect is comparable to the treatment of wild-type cells with a potent concentration of this compound.[3] Importantly, the addition of this compound to the TEAD1-4 KO cells did not result in any significant further decrease in proliferation or target gene expression, strongly suggesting that the primary anti-cancer activity of this compound is mediated through the inhibition of TEAD proteins.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of TEAD1-4
-
gRNA Design and Cloning : Single guide RNAs (sgRNAs) targeting conserved regions of the human TEAD1, TEAD2, TEAD3, and TEAD4 genes were designed using a publicly available CRISPR design tool. Two sgRNAs were designed per gene to ensure efficient knockout. The sgRNAs were cloned into a lentiviral vector co-expressing Cas9 nuclease and a puromycin resistance gene.
-
Lentivirus Production and Transduction : Lentiviral particles were produced in HEK293T cells by co-transfecting the gRNA/Cas9 vector with packaging plasmids. NF2-deficient mesothelioma cells (e.g., NCI-H226) were then transduced with the lentiviral particles.
-
Selection and Validation of Knockout Cells : Transduced cells were selected with puromycin (2 µg/mL) for 7 days. Single-cell clones were isolated and expanded. Successful knockout of TEAD1-4 was confirmed by Western blotting for TEAD proteins and Sanger sequencing of the targeted genomic loci.
Cell Proliferation Assay
-
Cell Seeding : Wild-type and TEAD1-4 KO mesothelioma cells were seeded in 96-well plates at a density of 3,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment : After 24 hours, cells were treated with a serial dilution of this compound or a vehicle control (DMSO).
-
Incubation and Analysis : Cells were incubated for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
RNA Extraction and cDNA Synthesis : Total RNA was extracted from treated and untreated cells using the RNeasy Mini Kit (Qiagen). One microgram of total RNA was reverse-transcribed into cDNA using the iScript™ cDNA Synthesis Kit (Bio-Rad).
-
qPCR : qPCR was performed using the SsoAdvanced™ Universal SYBR® Green Supermix (Bio-Rad) on a CFX96 Touch Real-Time PCR Detection System (Bio-Rad). The relative expression of the target genes CTGF and CYR61 was calculated using the 2-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.[1][2]
Visualizing the Molecular Pathway and Experimental Logic
To further clarify the mechanism of action of this compound and the rationale behind the CRISPR-based validation, the following diagrams are provided.
References
VT107 vs. K-975: A Comparative Guide to Pan-TEAD Inhibition
In the landscape of targeted cancer therapy, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in the development of various cancers. The transcriptional enhanced associate domain (TEAD) family of proteins (TEAD1-4) are the primary downstream effectors of this pathway. They act as transcription factors that, when complexed with co-activators like YAP and TAZ, drive the expression of genes promoting cell growth and survival.[1][2][3] Consequently, inhibiting the activity of TEAD proteins presents a promising therapeutic strategy. This guide provides a detailed comparison of two prominent pan-TEAD inhibitors, VT107 and K-975, for researchers, scientists, and drug development professionals.
Mechanism of Action: Distinct Approaches to Inhibit a Common Target
Both this compound and K-975 are classified as pan-TEAD inhibitors, meaning they are capable of inhibiting all four TEAD isoforms.[4][5] However, they achieve this through different molecular mechanisms.
This compound is a potent, orally active pan-TEAD auto-palmitoylation inhibitor .[4][6] TEAD proteins require auto-palmitoylation, a post-translational modification where a palmitate molecule is attached to a conserved cysteine residue, for their stability and interaction with YAP/TAZ. This compound functions by blocking the palmitoyl-CoA binding site on TEAD, thereby preventing this crucial modification.[4] This leads to an increase in unpalmitoylated TEAD, which is unable to effectively bind to YAP/TAZ, thus inhibiting downstream gene transcription.[6][7]
K-975 , on the other hand, is a potent and selective covalent pan-TEAD inhibitor .[8][9] X-ray crystallography has revealed that K-975 forms a covalent bond with a cysteine residue (Cys359 in TEAD1) located within the palmitate-binding pocket of TEAD.[8][10] This irreversible binding directly obstructs the interaction between TEAD and its co-activators YAP and TAZ, effectively shutting down TEAD-dependent transcriptional activity.[8][9]
Comparative Efficacy and Potency
The following tables summarize the available quantitative data for this compound and K-975, providing a direct comparison of their inhibitory activities and effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| This compound | YAP/TAZ-TEAD Transcription | YAP Reporter Assay | 4.93 nM | - | [11] |
| K-975 | YAP1-TEAD1 PPI | Cell-free Assay | - | - | [8] |
| K-975 | YAP1-TEAD4 PPI | Cell-free Assay | - | - | [8] |
| K-975 | TAZ-TEAD1 PPI | Cell-free Assay | - | - | [8] |
| K-975 | TAZ-TEAD4 PPI | Cell-free Assay | - | - | [8] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Genotype | Assay Type | Effect | Concentration | Reference |
| This compound | NF2-mutated/deficient cell lines | NF2-mutant/deficient | Proliferation Assay | Potent inhibition | - | [6] |
| This compound | NCI-H2373 (mesothelioma) | NF2-mutant | Palmitoylation Assay | Decreased palmitoylated TEAD3/4 | - | [11] |
| K-975 | NF2-non-expressing MPM cell lines | NF2-non-expressing | Proliferation Assay | Potent inhibition | 0.1-10000 nM (144h) | [9] |
| K-975 | MSTO-211H (mesothelioma) | NF2-expressing | Proliferation Assay | Inhibition | - | [9] |
| VT-107 & K-975 | NF2 KO MeT-5A | NF2 Knockout | Spheroid Growth | Significant reduction | 10 µM | [12][13] |
Table 3: In Vivo Antitumor Activity
| Compound | Animal Model | Cancer Type | Dosing | Effect | Reference |
| This compound | - | - | 10 mg/kg; p.o. | Analogous to VT104 | [7] |
| K-975 | MPM xenograft models | Malignant Pleural Mesothelioma | 10, 30, 100, 300 mg/kg; p.o. twice daily for 14 days | Strong anti-tumor effect, suppressed tumor growth, significant survival benefit | [8][9] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation.
Cell Proliferation Assays: To assess the anti-proliferative effects of this compound and K-975, live-cell imaging (e.g., Incucyte) and endpoint viability assays (e.g., CellTiterGLO) are commonly employed.[14]
-
Protocol: Cancer cell lines, particularly those with known Hippo pathway mutations (e.g., NF2-deficient mesothelioma cell lines like NCI-H226 and NCI-H2052), are seeded in multi-well plates.[14] The cells are then treated with a range of concentrations of the inhibitors (e.g., 0.1 µM, 1.0 µM, and 10 µM) or DMSO as a control.[14] Cell proliferation is monitored over several days by phase-contrast imaging or by measuring ATP levels as an indicator of cell viability.[14]
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction: This technique is used to determine if the inhibitors disrupt the interaction between TEAD and YAP/TAZ.
-
Protocol: NF2-mutant cells (e.g., NCI-H2373) are treated with the inhibitor (e.g., this compound) or a control for a specified time (e.g., 4 or 24 hours).[7] The cells are then lysed, and an antibody specific to a TEAD isoform (e.g., TEAD1 or TEAD4) is used to immunoprecipitate the TEAD protein and any interacting partners.[7] The resulting immunocomplexes are then analyzed by Western blot using antibodies against YAP and TAZ to see if their interaction with TEAD was diminished by the inhibitor treatment.[7]
TEAD Palmitoylation Assay: This assay directly measures the ability of an inhibitor to block the auto-palmitoylation of TEAD proteins.
-
Protocol: HEK293T cells are treated with the inhibitor (e.g., 3 µmol/L this compound for 20 hours).[15] Cells are incubated with an alkyne-tagged palmitate analog. Endogenous TEAD proteins are then immunoprecipitated using specific TEAD antibodies. The incorporated alkyne-palmitate is detected using click chemistry followed by streptavidin Western blot analysis.[15]
In Vivo Xenograft Studies: These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Protocol: Human malignant pleural mesothelioma (MPM) cells (e.g., NCI-H226 or MSTO-211H) are subcutaneously transplanted into immunodeficient mice (e.g., SCID mice).[8] Once tumors are established, the mice are treated with the inhibitor (e.g., K-975 administered orally twice a day for 14 days at various doses) or a vehicle control.[8] Tumor growth is monitored over time, and at the end of the study, tumors may be excised and analyzed for changes in the expression of TEAD target genes.[9]
Visualizing the Molecular Landscape
Hippo Signaling Pathway and Inhibitor Action
Caption: The Hippo signaling pathway and points of intervention for this compound and K-975.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for assessing protein-protein interaction disruption via Co-IP.
Inhibitor Binding Mechanisms
Caption: Contrasting binding mechanisms of this compound and K-975 on TEAD.
Conclusion
Both this compound and K-975 have demonstrated potent pan-TEAD inhibitory activity, albeit through distinct mechanisms. K-975's covalent binding to the TEAD palmitate-binding pocket offers a potentially more durable inhibition of the YAP/TAZ-TEAD interaction.[8] In contrast, this compound's mechanism of preventing auto-palmitoylation also effectively abrogates TEAD's oncogenic function.[4][6]
The available data, particularly from in vivo studies, suggests that K-975 has a strong anti-tumor effect in malignant pleural mesothelioma models.[8][9] While both inhibitors show selectivity for cancer cells with a dysregulated Hippo pathway (e.g., NF2-deficient), some studies indicate that at higher concentrations, they may affect the proliferation of NF2 wild-type cells as well, suggesting potential for off-target effects that warrant further investigation.[12][13][14]
The choice between this compound and K-975 for research or therapeutic development may depend on the specific context, such as the desired duration of inhibition and the genetic background of the target cancer. This guide provides a foundational comparison to aid in these critical decisions, underscoring the exciting potential of pan-TEAD inhibition in oncology.
References
- 1. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VT-107 | TEAD Auto-palmitoylation inhibitor | CAS#2417718-63-7 | InvivoChem [invivochem.com]
- 8. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. This compound (VT-107) | pan-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound | YAP | TargetMol [targetmol.com]
A Comparative Analysis of VT107 and IK-930 for the Treatment of Mesothelioma
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two promising therapeutic agents in development for mesothelioma: VT107 and IK-930. This document synthesizes preclinical and clinical data to objectively evaluate their performance, mechanisms of action, and potential clinical utility.
Both this compound and IK-930 are novel small molecule inhibitors targeting the TEA Domain (TEAD) family of transcription factors, which are the final downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway, often through mutations in genes like NF2, is a key driver in a significant subset of mesotheliomas, making TEAD an attractive therapeutic target.[1][2][3]
Mechanism of Action: Targeting the Hippo Pathway
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis.[1][2] When the pathway is active, it phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. However, in many cancers, including approximately 40% of mesotheliomas with NF2 deficiency, the Hippo pathway is inactivated.[3][4] This leads to the translocation of YAP/TAZ into the nucleus, where they bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and survival.[1][2]
This compound and IK-930 are designed to disrupt this oncogenic signaling by inhibiting TEAD activity.
-
This compound is described as a potent, orally active, pan-TEAD auto-palmitoylation inhibitor.[1][5][6] Palmitoylation is a critical post-translational modification required for the function of all four TEAD proteins (TEAD1-4). By preventing this, this compound effectively blocks the interaction between TEADs and YAP/TAZ, thereby inhibiting downstream gene transcription.[1][2][5]
-
IK-930 is presented as a novel, oral, potent, and highly selective inhibitor of the Hippo pathway.[7] While it also targets TEAD, some sources describe it as a TEAD1-specific inhibitor, which may offer a more targeted approach and potentially a different safety profile compared to pan-TEAD inhibitors.[7][8][9] IK-930 has been shown to inhibit the proliferation of cancer cell lines with Hippo pathway deficiencies.[8]
Below is a diagram illustrating the Hippo signaling pathway and the points of intervention for TEAD inhibitors like this compound and IK-930.
Caption: The Hippo signaling pathway and the mechanism of action of TEAD inhibitors.
Preclinical Efficacy
Both this compound and IK-930 have demonstrated promising anti-tumor activity in preclinical models of mesothelioma, particularly in cell lines with NF2 mutations.
| Parameter | This compound | IK-930 |
| Cell Line Proliferation | Potently inhibits the proliferation of NF2-deficient mesothelioma cell lines (NCI-H2052, NCI-H226) with nanomolar potency.[10][11] Shows 100- to 1,000-fold less activity in NF2 wild-type cells.[2] | Inhibits in vitro proliferation of Hippo pathway-deficient cancer cell lines, but not Hippo pathway wild-type cells.[8] |
| In Vivo Tumor Growth | In xenograft models of human mesothelioma with NF2 deficiency, this compound and its analogs (VT103, VT104) inhibit tumor growth and can lead to tumor shrinkage.[2] | Daily oral administration resulted in antitumor activity in Hippo-dysregulated mesothelioma xenograft models.[8] |
| Target Engagement | Decreases levels of palmitoylated TEAD1, TEAD3, and TEAD4, and disrupts the interaction between YAP/TAZ and TEAD.[1][2][5] | Downregulates TEAD-dependent genes in human mesothelioma xenografts.[8] |
Clinical Development and Safety Profile
IK-930 has advanced into clinical trials, providing initial insights into its safety and efficacy in patients. Information on the clinical development of this compound is less publicly available from the provided search results.
IK-930:
-
Clinical Trial: Currently in a Phase 1 clinical trial (NCT05228015) as a monotherapy for patients with advanced solid tumors, including those with Hippo pathway alterations like NF2-deficient mesothelioma.[4][12][13]
-
Regulatory Status: The FDA has granted IK-930 Fast Track designation for the treatment of unresectable NF2-deficient malignant pleural mesothelioma, as well as Orphan Drug designation.[3][4]
-
Preliminary Clinical Data: As of November 2023, initial data from the dose-escalation portion of the Phase 1 trial in 26 patients showed a favorable safety profile.[7]
-
Minimal treatment-related proteinuria was observed, a potential on-target effect of broad TEAD inhibition, with no dose reductions or treatment interruptions for this adverse event.[7]
-
Encouraging signs of clinical activity and tumor shrinkage were seen in some patients with other Hippo-altered cancers.[7]
-
-
Combination Therapy: Preclinical data suggests synergy between IK-930 and EGFR inhibitors in overcoming therapeutic resistance.[8][14] A combination cohort with osimertinib is planned.[7]
This compound:
While specific clinical trial data for this compound is not detailed in the search results, a related compound, VT3989, which is also a TEAD inhibitor, has shown early efficacy in a clinical trial for mesothelioma.[15] Of 44 patients with mesothelioma treated, some achieved a partial response.[15] The most common adverse events included albuminuria and peripheral edema.[15] These findings may provide some indication of the potential clinical profile of TEAD inhibitors as a class.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of research findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.
Cell Proliferation Assays:
-
Objective: To determine the effect of the inhibitors on the growth of mesothelioma cell lines.
-
Methodology: Mesothelioma cell lines (e.g., NCI-H2052, NCI-H226 for NF2-deficient; NCI-H28, NCI-H2452 for NF2 wild-type) are seeded in multi-well plates.[10][16] Cells are treated with a range of concentrations of the TEAD inhibitor or a vehicle control (e.g., DMSO).[10] Cell viability or proliferation is measured at specific time points (e.g., 4 days) using assays such as CellTiter-Glo or live-cell imaging (e.g., Incucyte).[10][16] Dose-response curves are generated to calculate IC50 values.
In Vivo Xenograft Studies:
-
Objective: To assess the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology: Human mesothelioma cells (e.g., NCI-H226, NCI-H2373) are implanted subcutaneously into immunocompromised mice.[2] Once tumors are established, mice are randomized into treatment and control groups. The TEAD inhibitor is administered orally or intravenously at specified doses and schedules.[2] Tumor volume is measured regularly. At the end of the study, tumors may be excised for further analysis, such as target gene expression.
Co-Immunoprecipitation:
-
Objective: To confirm that the inhibitor disrupts the interaction between YAP/TAZ and TEAD proteins.
-
Methodology: NF2-mutant mesothelioma cells (e.g., NCI-H2373) are treated with the inhibitor or a control.[2] Cell lysates are prepared, and an antibody specific to a TEAD protein (e.g., TEAD1 or TEAD4) is used to pull down the protein and any associated proteins. The resulting immunocomplexes are then analyzed by Western blotting using antibodies against YAP and TAZ to determine if the interaction has been reduced.[2]
The following diagram outlines a general experimental workflow for evaluating TEAD inhibitors.
Caption: A generalized workflow for the preclinical and early clinical evaluation of TEAD inhibitors.
Summary and Future Directions
Both this compound and IK-930 represent promising, mechanistically driven therapeutic strategies for mesothelioma, a cancer with high unmet medical need.
-
This compound has demonstrated potent and selective preclinical activity as a pan-TEAD inhibitor.
-
IK-930 has shown a favorable early safety profile in its Phase 1 clinical trial and has received regulatory designations that could expedite its development.[3][4][7] Its potential for TEAD1 selectivity might offer a differentiated safety and efficacy profile.
Direct comparative studies are needed to definitively establish the relative merits of a pan-TEAD versus a TEAD1-selective inhibitory approach. Key future research directions will include identifying biomarkers to predict patient response, exploring combination strategies to overcome resistance, and completing ongoing clinical trials to fully understand the safety and efficacy of these agents in patients with mesothelioma. The findings from the IK-930 clinical trial will be particularly informative for the entire class of TEAD inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. FDA Grants Fast Track Designation to IK-930 for Treatment of Malignant Mesothelioma - Mesothelioma.net [mesothelioma.net]
- 4. imagenebio.com [imagenebio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ikena Oncology Shares Initial Positive and Differentiated [globenewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. imagenebio.com [imagenebio.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. imagenebio.com [imagenebio.com]
- 15. onclive.com [onclive.com]
- 16. mdpi.com [mdpi.com]
Western Blot Analysis: A Comparative Guide to Validating VT107's Effect on the Hippo Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of VT107 and other alternative compounds used to modulate the Hippo signaling pathway, with a specific focus on their effects on the phosphorylation of Yes-associated protein (YAP). The information presented herein is intended to assist researchers in designing and interpreting Western blot experiments to validate the efficacy and mechanism of action of these inhibitors.
Introduction to this compound and Hippo Pathway Modulation
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. A key downstream effector of this pathway is the transcriptional co-activator YAP. The activity of YAP is primarily regulated by its phosphorylation status. When phosphorylated (p-YAP), it is sequestered in the cytoplasm and targeted for degradation. In its unphosphorylated state, YAP translocates to the nucleus, where it binds to TEA domain (TEAD) transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes.
This compound is a potent, orally active, pan-TEAD auto-palmitoylation inhibitor.[1] By inhibiting the palmitoylation of TEAD proteins, this compound allosterically disrupts the interaction between YAP/TAZ and TEAD, thereby suppressing downstream gene transcription.[2][3] It is important to note that the primary mechanism of this compound is not the direct inhibition of YAP phosphorylation. This guide will compare this compound with other compounds that modulate the Hippo pathway through different mechanisms, including those that may affect p-YAP levels.
Comparative Analysis of Hippo Pathway Inhibitors
The following table summarizes the effects of this compound and selected alternative compounds on p-YAP and their primary mechanisms of action. This data is compiled from various studies and should be considered in the context of the specific cell lines and experimental conditions used.
| Compound | Primary Mechanism of Action | Effect on p-YAP (Ser127) | Effect on Total YAP |
| This compound | Pan-TEAD auto-palmitoylation inhibitor; allosterically disrupts YAP/TAZ-TEAD interaction.[2][3] | No direct effect reported. | No direct effect reported. |
| Verteporfin | Disrupts YAP-TEAD interaction; may promote YAP sequestration in the cytoplasm.[4][5] | Variable: Some studies report a decrease[4][6], while others show no significant change. | Often decreased with prolonged treatment.[4][7] |
| Dasatinib | Multi-kinase inhibitor, including Src family kinases.[8] | Variable: Some studies report an increase in p-YAP[9][10], while others show no effect.[6] | Generally no significant change reported.[8] |
| IAG933 | Direct inhibitor of YAP/TAZ-TEAD protein-protein interaction.[11][12] | No direct effect reported; mechanism is downstream of phosphorylation. | No direct effect reported. |
| GNE-7883 | Allosteric pan-TEAD inhibitor; blocks YAP/TAZ-TEAD interaction.[13][14] | No direct effect reported; mechanism is downstream of phosphorylation. | No direct effect reported. |
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the points of intervention for these compounds, the following diagrams illustrate the Hippo signaling pathway and a typical Western blot workflow.
Caption: The Hippo Signaling Pathway and points of inhibitor intervention.
Caption: Standard workflow for Western blot analysis of p-YAP.
Experimental Protocol: Western Blot for p-YAP and Total YAP
This protocol provides a detailed methodology for performing a Western blot to analyze the levels of phosphorylated YAP (p-YAP at Ser127) and total YAP in response to treatment with this compound or other inhibitors.
1. Cell Culture and Treatment: a. Plate cells (e.g., NF2-deficient mesothelioma cells like NCI-H226, or other relevant cancer cell lines) at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound or alternative inhibitors for the specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Lysate Preparation: a. After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. d. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for:
- p-YAP (Ser127)
- Total YAP
- A loading control (e.g., GAPDH, β-actin) c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using a digital imaging system. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-YAP and total YAP signals to the loading control. The ratio of p-YAP to total YAP can then be calculated and compared across treatment groups.
Conclusion
Validating the effect of this compound on the Hippo pathway using Western blot analysis requires a clear understanding of its mechanism of action. While this compound is a potent inhibitor of YAP-TEAD driven transcription, it is not expected to directly alter the phosphorylation status of YAP. A comprehensive study should therefore include not only an analysis of p-YAP and total YAP levels but also downstream readouts of YAP-TEAD activity, such as the expression of target genes (e.g., CTGF, CYR61), to fully characterize the biological effects of this compound. When comparing this compound to other inhibitors, it is crucial to consider their distinct mechanisms of action to accurately interpret the resulting data. This guide provides the foundational information and protocols to conduct such a comparative analysis effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Verteporfin inhibits cell proliferation and induces apoptosis in different subtypes of breast cancer cell lines without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A tightly controlled Src-YAP signaling axis determines therapeutic response to dasatinib in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecules inhibiting the nuclear localization of YAP/TAZ for chemotherapeutics and chemosensitizers against breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing of Drugs Targeting YAP-TEAD Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct and selective pharmacological disruption of the YAP-TEAD interface by IAG933 inhibits Hippo-dependent and RAS-MAPK-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of VT107's anti-tumor activity in different models
A Comparative Guide to the Anti-Tumor Activity of VT107 in Preclinical Models
For researchers and professionals in drug development, the rigorous preclinical assessment of novel therapeutic candidates is paramount. This guide provides a comprehensive cross-validation of the anti-tumor activity of this compound, a potent pan-TEAD auto-palmitoylation inhibitor, across various cancer models. Through a detailed comparison with other TEAD inhibitors and supporting experimental data, this document aims to offer an objective overview of this compound's performance and its underlying mechanism of action.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the TEA domain (TEAD) family of transcription factors (TEAD1-4).[1][2] These transcription factors are the downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, survival, and organ size.[1][3] In many cancers, particularly those with mutations in the NF2 gene like malignant mesothelioma, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ.[1][3] YAP and TAZ then translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes that promote tumor growth.[1][3]
This compound exerts its anti-tumor effects by specifically inhibiting the auto-palmitoylation of TEAD proteins.[1][3][4] This post-translational modification is essential for the interaction between TEAD and YAP/TAZ. By preventing TEAD auto-palmitoylation, this compound effectively disrupts the formation of the YAP/TAZ-TEAD transcriptional complex, thereby blocking the expression of oncogenic target genes.[3][5]
Below is a diagram illustrating the Hippo signaling pathway and the mechanism of action of this compound.
In Vitro Anti-Tumor Activity of this compound
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with mutations in the Hippo pathway, such as NF2-deficient mesothelioma.
Comparative Anti-proliferative Activity in Mesothelioma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other TEAD inhibitors in different mesothelioma cell lines.
| Cell Line | Relevant Mutations | This compound IC50 (nM) | VT103 IC50 (nM) | VT104 IC50 (nM) |
| NCI-H226 | NF2 homozygous deletion | 9 | 13 | 10 |
| NCI-H2373 | NF2 mutation | 4 | 8 | 6 |
| NCI-H2052 | NF2, LATS2 mutation | 23 | >10,000 | 25 |
| MSTO-211H | LATS1/2 mutation | 50 | >10,000 | 48 |
Data sourced from Tang et al., 2021 and other studies.[3][6]
As the data indicates, this compound and VT104, which are broader-spectrum TEAD inhibitors, show potent activity against cell lines with various Hippo pathway mutations, whereas the TEAD1-selective inhibitor VT103 is primarily effective in NF2-mutant lines.[3]
In Vivo Anti-Tumor Efficacy of this compound
The anti-tumor activity of this compound has been validated in preclinical in vivo models. The following workflow outlines a typical xenograft study to evaluate the efficacy of a TEAD inhibitor.
Efficacy in a Mesothelioma Xenograft Model
In a cell-derived xenograft (CDX) model using NCI-H226 mesothelioma cells, oral administration of VT103, a compound with a similar mechanism to this compound, demonstrated significant anti-tumor efficacy.[3]
| Compound | Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) | p-value |
| VT103 | 0.3 mg/kg | Once daily, oral | 47.95% | 0.001 |
| VT103 | 1 mg/kg | Once daily, oral | 83.79% | <0.001 |
| VT103 | 3 mg/kg | Once daily, oral | 106.14% (regression) | <0.001 |
| VT104 | 1 mg/kg | Once daily, oral | 87.12% | <0.001 |
| VT104 | 3 mg/kg | Once daily, oral | 102.49% (regression) | <0.001 |
| VT104 | 10 mg/kg | Once daily, oral | 103.67% (regression) | <0.001 |
Data from a study on NCI-H226 CDX model.[3]
These results highlight the potent in vivo anti-tumor activity of TEAD inhibitors, leading to significant tumor growth inhibition and even regression at higher doses.[3]
Experimental Protocols
Cell-Based TEAD Palmitoylation Assay
This assay is used to determine the ability of a compound to inhibit TEAD auto-palmitoylation in a cellular context.
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and transfected with a plasmid expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.
-
Compound Treatment: After 24 hours, the cells are treated with the test compound (e.g., this compound) at various concentrations and an alkyne-palmitate probe for 4 hours.
-
Immunoprecipitation: Cells are lysed, and the MYC-tagged TEAD protein is immunoprecipitated using an anti-MYC antibody conjugated to protein A/G beads.
-
Click Chemistry and Detection: The immunoprecipitated TEAD protein is subjected to a click chemistry reaction to attach a biotin tag to the alkyne-palmitate. The level of palmitoylated TEAD is then detected by streptavidin immunoblotting.
In Vivo Pharmacodynamic and Efficacy Studies
These studies are designed to assess the anti-tumor activity of a compound in a living organism.
-
Animal Model: Female BALB/c nude mice are used. All procedures are approved by an Institutional Animal Care and Use Committee (IACUC).[7]
-
Tumor Implantation: 5 x 10^6 NCI-H226 cells in a 1:1 mixture of PBS and Matrigel are subcutaneously implanted into the right flank of each mouse.
-
Treatment: When tumors reach a volume of 100-200 mm³, mice are randomized into treatment groups. The test compound (e.g., this compound) is formulated in a vehicle (e.g., 5% DMSO + 10% Solutol + 85% D5W) and administered orally once daily at the specified doses.[3]
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²)/2.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Statistical significance is determined using appropriate statistical tests.
Conclusion
This compound is a potent, orally bioavailable pan-TEAD inhibitor that demonstrates significant anti-tumor activity in preclinical models of cancers with Hippo pathway dysregulation, particularly NF2-deficient mesothelioma.[3][4] Its broad-spectrum inhibition of all four TEAD paralogs provides a potential advantage over more selective inhibitors in tumors with different Hippo pathway alterations.[3] The robust in vitro and in vivo efficacy, coupled with a clear mechanism of action, positions this compound as a promising candidate for further clinical development in targeted cancer therapy. Further research, including combination studies, may unveil additional therapeutic opportunities for this class of compounds.[7][8]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 7. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Pharmacokinetic Profiles of TEAD Inhibitors VT107 and VT103
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of two prominent TEA Domain (TEAD) transcription factor inhibitors, VT107 and VT103. Both compounds are under investigation for their potential in treating cancers driven by the Hippo-YAP signaling pathway, particularly those with mutations in the NF2 gene. The data presented herein is primarily derived from preclinical studies in mouse models, as detailed in the seminal work by Tang et al. in Molecular Cancer Therapeutics (2021).
Executive Summary
This compound and VT103 are both orally bioavailable inhibitors of TEAD auto-palmitoylation, a critical step for the interaction between TEAD and its co-activators YAP and TAZ. While both compounds effectively disrupt this signaling axis, they exhibit distinct selectivity profiles. VT103 is a selective inhibitor of TEAD1, whereas this compound acts as a pan-TEAD inhibitor, affecting all four TEAD isoforms (TEAD1-4). This difference in selectivity may have implications for their therapeutic window and potential off-target effects. Pharmacokinetic analyses in mice reveal that both compounds demonstrate good oral bioavailability, a crucial property for clinical development.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and VT103 in mice, administered both intravenously (IV) and orally (PO).
Table 1: Intravenous Pharmacokinetic Parameters of this compound and VT103 in Mice
| Parameter | This compound (10 mg/kg) | VT103 (7 mg/kg) |
| Cmax (ng/mL) | 4550 | 3680 |
| AUClast (ngh/mL) | 3210 | 2240 |
| AUCinf (ngh/mL) | 3210 | 2240 |
| T1/2 (h) | 1.8 | 1.5 |
| CL (mL/min/kg) | 51.9 | 52.3 |
| Vss (L/kg) | 4.9 | 4.1 |
Table 2: Oral Pharmacokinetic Parameters of this compound and VT103 in Mice
| Parameter | This compound (10 mg/kg) | VT103 (7 mg/kg) |
| Cmax (ng/mL) | 1100 | 834 |
| Tmax (h) | 1.0 | 2.0 |
| AUC_last (ngh/mL) | 3420 | 2580 |
| AUC_inf (ngh/mL) | 3420 | 2580 |
| T1/2 (h) | 2.2 | 2.6 |
| Oral Bioavailability (%) | 107 | 115 |
Mechanism of Action: Targeting the Hippo-YAP-TEAD Pathway
This compound and VT103 exert their anti-tumor effects by inhibiting the auto-palmitoylation of TEAD transcription factors. This post-translational modification is essential for the interaction between TEAD and the transcriptional co-activators YAP and TAZ. In cancers with a dysregulated Hippo pathway (e.g., due to NF2 mutation), YAP and TAZ translocate to the nucleus and bind to TEAD, driving the expression of genes that promote cell proliferation and survival. By blocking TEAD auto-palmitoylation, this compound and VT103 prevent the formation of the YAP/TAZ-TEAD complex, thereby inhibiting downstream gene transcription and suppressing tumor growth.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
